Ethacridine
Description
A topically applied anti-infective agent.
See also: this compound Lactate (active moiety of).
Properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWKGFPFXJVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |
| Record name | Ethacridine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID2048402 | |
| Record name | Ethacridine | |
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Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442-16-0 | |
| Record name | Ethacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethacridine [INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13190 | |
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| Record name | ETHACRIDINE | |
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| Record name | Ethacridine | |
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| Record name | Ethacridine | |
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| Record name | ETHACRIDINE | |
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Foundational & Exploratory
The Core Mechanism of Action of Ethacridine Lactate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethacridine lactate, a derivative of acridine, is a multifaceted compound with a long history of use as both an antiseptic and an abortifacient. Its biological activities stem from a range of molecular mechanisms, including direct interaction with nucleic acids, enzyme inhibition, and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound lactate, presenting available quantitative data, detailed experimental protocols for an in-depth understanding of its functions, and visualizations of the key pathways and experimental workflows.
Antimicrobial Mechanism of Action
The primary antimicrobial effect of this compound lactate, particularly against Gram-positive bacteria such as Streptococcus and Staphylococcus species, is attributed to its ability to intercalate into bacterial DNA.[1] This interaction disrupts critical cellular processes, ultimately leading to bacteriostasis.
DNA Intercalation
Antimicrobial Efficacy
The antimicrobial potency of this compound lactate has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | CC50 (μg/mL) | Reference |
| Staphylococcus aureus | 100-200 | - | [3] |
| Escherichia coli | 200-800 | - | [3] |
| Salmonella enterica | 9.7 (MIC90) | - | [4] |
| Bacillus cereus | 6.2 (MIC90) | - | [4] |
| Human Cell Line | - | 6.88 | [2] |
Abortifacient Mechanism of Action
This compound lactate is utilized for second-trimester pregnancy termination through its ability to induce uterine contractions.[5][6] This is a complex process involving multiple signaling pathways. The extra-amniotic instillation of this compound lactate is thought to initiate a cascade of events leading to myometrial contractility.[7]
Modulation of Intracellular Calcium and pH
A key aspect of uterine smooth muscle contraction is the regulation of intracellular calcium ([Ca²⁺]i) levels. Studies on the lactate component of the drug suggest that it can influence myometrial contractility by altering intracellular pH (pHi). An increase in lactate can lead to intracellular acidification, which in turn has been shown to inhibit L-type Ca²⁺ channel activity. This reduces Ca²⁺ transients and consequently decreases the force of myometrial contractions.[8][9] This suggests a potential feedback mechanism, though the direct action of the this compound moiety on these channels is not fully elucidated.
Prostaglandin Pathway
The abortifacient effect of this compound lactate is also linked to the prostaglandin pathway.[2] Extra-amniotic instillation can cause the release of endogenous prostaglandins, which are potent stimulators of uterine contractions.[7] Clinical studies have shown a synergistic effect when this compound lactate is used in combination with prostaglandin E2 (PGE2) analogues, suggesting a convergence on this pathway.[5][10]
Other Potential Mechanisms
Other proposed, though less detailed, mechanisms for the abortifacient action of this compound lactate include the activation of uterine mast cells, leading to the release of contractile mediators, and potential alterations in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
Enzyme Inhibition
This compound lactate has been identified as an inhibitor of specific enzymes, which may contribute to its broader biological effects.
Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition
This compound lactate is known to be an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical for the degradation of poly(ADP-ribose) (PAR) chains.[10][11][12] PAR chains are synthesized by PARP enzymes in response to DNA damage, and their timely removal by PARG is essential for the completion of DNA repair processes. Inhibition of PARG leads to the accumulation of PAR, which can disrupt DNA repair and induce cell death, particularly in cancer cells.[13] While a specific IC50 value for this compound lactate's inhibition of PARG is not available in the reviewed literature, potent PARG inhibitors have been developed with IC50 values in the low nanomolar range.
Topoisomerase Inhibition
Acridine derivatives are known to be capable of inhibiting topoisomerases I and II, enzymes that resolve DNA topological problems during replication and transcription.[14][15] These inhibitors can act as "poisons" by stabilizing the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and apoptosis.[13] Although direct evidence for this compound lactate as a topoisomerase inhibitor is not specified, its acridine structure makes this a plausible mechanism of action, particularly in the context of its anti-proliferative effects.
Immunomodulatory and Other Cellular Mechanisms
Modulation of T-Helper Cell Responses
This compound lactate has been reported to modulate Th1-type lymphocytes, which are key players in cell-mediated immunity.[2] Th1 cells are characterized by the production of cytokines such as interferon-gamma (IFN-γ), which activates macrophages.[16][17] The precise mechanism by which this compound lactate influences Th1 differentiation and function requires further investigation.
Anti-inflammatory Effects and Cytokine Modulation
The lactate component of the molecule can exert anti-inflammatory effects. Lactate is known to signal through the G protein-coupled receptor GPR81, which can lead to the downregulation of pro-inflammatory cytokines like IL-1β and IL-6.[18] This may contribute to the overall biological profile of this compound lactate.
Inhibition of Ribosomal RNA (rRNA) Synthesis
Studies on the related compound 9-aminoacridine have demonstrated a potent inhibitory effect on ribosome biogenesis.[3][14] This occurs through the dual inhibition of both the transcription of precursor rRNA by RNA polymerase I and the subsequent processing of these precursors.[3][19] Given the structural similarity, it is plausible that this compound lactate shares this mechanism, which would contribute to its antiproliferative and antimicrobial activities.
Experimental Protocols
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay measures the ability of a test compound to displace a fluorescent intercalating dye (e.g., ethidium bromide) from DNA.
-
Materials: Calf thymus DNA, ethidium bromide, this compound lactate, fluorescence spectrophotometer, assay buffer (e.g., Tris-HCl, NaCl, EDTA).
-
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the assay buffer and allow it to equilibrate to obtain a stable fluorescence signal.
-
Measure the baseline fluorescence emission (e.g., excitation at 525 nm, emission at 605 nm for ethidium bromide).
-
Add increasing concentrations of this compound lactate to the solution.
-
After each addition, allow the solution to equilibrate and measure the fluorescence emission.
-
A decrease in fluorescence intensity indicates the displacement of ethidium bromide by this compound lactate, confirming its DNA binding activity.
-
-
Data Analysis: The binding constant can be calculated using appropriate binding models and software.
Topoisomerase I DNA Relaxation Assay
This assay assesses the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[20]
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, this compound lactate, reaction buffer, stop solution/loading dye, agarose gel, electrophoresis equipment.
-
Procedure:
-
Set up reaction tubes containing the reaction buffer and supercoiled DNA.
-
Add varying concentrations of this compound lactate (and a vehicle control).
-
Initiate the reaction by adding topoisomerase I.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction with the stop solution (containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
-
Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control. The IC50 can be determined by quantifying the band intensities.
Cellular PARG Inhibition Assay (Immunofluorescence)
This method quantifies the inhibition of PARG activity within cells by measuring the accumulation of PAR chains after DNA damage.
-
Materials: Cell line (e.g., HeLa), DNA damaging agent (e.g., MMS or H₂O₂), this compound lactate, primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining, high-content imaging system.
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 96- or 384-well).
-
Pre-treat cells with various concentrations of this compound lactate for a specified time.
-
Induce DNA damage by adding the DNA damaging agent for a short period.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-PAR antibody, followed by the fluorescent secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify the mean fluorescence intensity of PAR staining within the nucleus (defined by DAPI). An increase in PAR signal in the presence of this compound lactate indicates PARG inhibition. The EC50 can be calculated from the dose-response curve.
Myometrial Contraction Assay
This assay measures the effect of this compound lactate on the contractility of uterine smooth muscle strips.
-
Materials: Myometrial tissue from a suitable animal model (e.g., pregnant rat), organ bath system with isometric force transducers, Krebs-Henseleit solution, this compound lactate.
-
Procedure:
-
Dissect strips of myometrium and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the strips to equilibrate and establish regular spontaneous contractions.
-
Record baseline contractile activity (frequency, amplitude, duration).
-
Add this compound lactate in a cumulative concentration-response manner.
-
Record the changes in contractile parameters at each concentration.
-
-
Data Analysis: Analyze the changes in contractile force and frequency to determine the inhibitory or stimulatory effects of the compound and calculate the EC50.
Visualizations
Signaling Pathways and Mechanisms
Caption: Overview of the primary mechanisms of action of this compound lactate.
Experimental Workflows
References
- 1. Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antiproliferative potential of some new 1-pyridinecarbonyl-4-substituted thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound lactate and prostaglandin E2 in second trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound lactate | Antibacterial | TargetMol [targetmol.com]
- 13. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fidabio [fidabio.com]
- 16. Molecular Mechanisms of T Helper Cell Differentiation and Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ethacridine Lactate: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, History, and Scientific Foundation of an Acridine-Derived Antiseptic and Abortifacient
Abstract
Ethacridine lactate, a derivative of acridine, has a long-standing history in medicine, initially as a potent antiseptic agent and later finding a significant application as an abortifacient for second-trimester pregnancy termination. This technical guide provides a comprehensive overview of this compound lactate, detailing its discovery and historical context within the development of acridine-based compounds. The document elucidates its chemical and physical properties, synthesis methodologies, and mechanisms of action for both its antimicrobial and uterotonic effects. Key experimental protocols are detailed to provide researchers and drug development professionals with a practical understanding of the scientific investigation of this compound. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.
Discovery and History
The development of this compound lactate is intrinsically linked to the broader history of acridine-based compounds in medicine. The antimicrobial potential of acridine derivatives was first recognized in the early 20th century.
-
Early 1900s: The use of acridines as antimicrobial agents was initially proposed by Paul Ehrlich and L. Benda in 1912.[1][2] Their work on synthetic dyes led to the discovery of the therapeutic properties of these compounds.
-
World War I: The first clinical application of acridine derivatives as antiseptics occurred in 1917, with proflavine and acriflavine being used to treat wounds on the battlefield.[1]
-
Adrien Albert's Contributions: The Australian chemist Adrien Albert was a pivotal figure in understanding the structure-activity relationships of acridine compounds.[1][3] His research established the key chemical properties necessary for their antibacterial activity.[1]
-
Emergence of this compound Lactate: While the exact individual credited with the first synthesis of this compound lactate is not clearly documented in the available literature, its development arose from this intensive period of research into acridine antiseptics. It became recognized for its effectiveness against Gram-positive bacteria.[3]
Chemical and Physical Properties
This compound lactate is the lactate salt of 2-ethoxy-6,9-diaminoacridine.[3] It is also known by the trade name Rivanol.[4]
| Property | Value | Reference(s) |
| IUPAC Name | 7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | [5] |
| Molecular Formula | C18H21N3O4 | [6] |
| Molecular Weight | 343.38 g/mol | [6] |
| Appearance | Yellow crystalline powder | [7][8] |
| Melting Point | 226 °C | [3] |
| Solubility | Sparingly soluble in water, very slightly soluble in ethanol, practically insoluble in methylene chloride. More soluble in hot water. | [7][8] |
| pKa (Strongest Basic) | 12.12 | [5] |
| logP | 2.59 | [5] |
Synthesis of this compound Lactate
Several methods for the synthesis of this compound lactate have been described, primarily in patent literature. A common approach involves the reduction of a nitro-acridine precursor followed by salt formation with lactic acid.
Experimental Protocol: Synthesis via Reduction of 2-ethoxy-6-nitro-9-aminoacridine
This protocol is based on methodologies described in patent literature.
Materials:
-
2-ethoxy-6-nitro-9-aminoacridine
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
90% Lactic acid
-
Nitrogen gas
Procedure:
-
To a 500 mL reaction flask, add 10 g of 2-ethoxy-6-nitro-9-aminoacridine, 8 g of zinc powder, and 6.6 g of solid ammonium chloride.
-
Add 150 mL of ethanol to the flask.
-
Place the reaction under a nitrogen atmosphere.
-
Heat the mixture to 80°C and maintain the reaction for 2 hours with stirring.
-
After 2 hours, allow the mixture to cool to room temperature. This solution contains 2-ethoxy-6,9-diaminoacridine.
-
To the resulting solution, add 3.53 g of 90% lactic acid.
-
Under a nitrogen atmosphere, heat the mixture to 80°C and stir for 1 hour.
-
Filter the mixture while it is still warm.
-
Allow the filtrate to cool to room temperature, which will cause the precipitation of a bright yellow solid.
-
Collect the solid by filtration. The resulting product is this compound lactate.
Expected Yield and Purity:
-
Yield: Approximately 9 g (74% total yield)
-
Purity: Approximately 99.23%
Mechanism of Action
This compound lactate exhibits two primary pharmacological activities: as an antiseptic and as an abortifacient. The underlying mechanisms for these actions are distinct.
Antiseptic Mechanism
The antibacterial effect of this compound lactate is most pronounced against Gram-positive bacteria.[4] Its mechanism is multifaceted:
-
DNA Intercalation: As a planar aromatic molecule, this compound can insert itself between the base pairs of bacterial DNA.[9][10] This intercalation disrupts the normal structure of the DNA helix, interfering with DNA replication and transcription, ultimately leading to bacterial cell death.[10]
-
Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG): this compound lactate has been identified as an inhibitor of PARG, an enzyme involved in the DNA damage response.[11][12] By inhibiting PARG, this compound lactate may enhance the cytotoxic effects of DNA damage in bacteria.[12]
Experimental Protocol: DNA Intercalation Assay (DNA Unwinding Assay)
This is a general protocol to determine if a compound intercalates DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound lactate solution at various concentrations
-
Vaccinia virus topoisomerase I
-
10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM DTT, 10 mM EDTA)
-
Stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
1% Agarose gel
-
Ethidium bromide staining solution
-
Gel electrophoresis apparatus
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA, 1x topoisomerase I assay buffer, and varying concentrations of this compound lactate.
-
Incubate the mixtures at 37°C for 10 minutes.
-
Add Vaccinia virus topoisomerase I to each reaction and incubate for a further 30 minutes at 37°C.
-
Stop the reactions by adding the stop buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Interpretation:
-
Intercalating agents will cause the supercoiled DNA to unwind. Topoisomerase I will then relax this unwound DNA, resulting in a change in its electrophoretic mobility. The degree of unwinding will be dependent on the concentration of this compound lactate.
Abortifacient Mechanism
The use of this compound lactate for second-trimester pregnancy termination is based on its ability to induce uterine contractions. The primary mechanism is believed to be the local release of prostaglandins.
-
Prostaglandin Release: Extra-amniotic instillation of this compound lactate is thought to cause decidual necrosis, leading to the release of endogenous prostaglandins, particularly prostaglandin E2 (PGE2).[13][14] Prostaglandins are potent stimulators of myometrial contractions.[13]
-
Calcium Influx and cAMP Modulation: Uterine smooth muscle contraction is regulated by intracellular calcium concentrations and cyclic adenosine monophosphate (cAMP) levels. Prostaglandins can increase intracellular calcium and modulate cAMP signaling pathways to promote contractions.[15] While the direct effect of this compound lactate on these pathways is not fully elucidated, its induction of prostaglandin release indirectly influences these signaling cascades.
Experimental Protocol: Measurement of Intracellular Calcium in Myometrial Cells
This is a general protocol for measuring changes in intracellular calcium.
Materials:
-
Isolated myometrial cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
This compound lactate solution
-
Fluorescence spectrophotometer or imaging system
Procedure:
-
Load the isolated myometrial cells with Fura-2 AM by incubating them in a physiological salt solution containing the dye.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Place the cells in a cuvette or on a microscope slide suitable for fluorescence measurements.
-
Record the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Add this compound lactate to the cells and continue to record the fluorescence changes over time.
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.
Quantitative Data
Antimicrobial Activity
| Microorganism | MIC90 (μg/mL) | Reference |
| Salmonella enterica | 9.7 | |
| Bacillus cereus | 6.2 |
Clinical Efficacy in Second Trimester Abortion
| Parameter | Value | Reference |
| Success Rate | 93% | [16] |
| Mean Induction-Delivery Interval | 40.5 hours | [16] |
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of antiseptic action of this compound Lactate via DNA intercalation.
Caption: Proposed mechanism of this compound lactate as an abortifacient.
Caption: Workflow for the synthesis of this compound lactate.
Conclusion
This compound lactate remains a compound of significant interest due to its dual utility as an antiseptic and an abortifacient. Its discovery is rooted in the pioneering work on acridine chemistry from the early 20th century. While newer antiseptics and methods for pregnancy termination have been developed, a thorough understanding of the scientific principles underlying this compound lactate's function is crucial for researchers in drug development and reproductive health. This guide has provided a detailed overview of its history, properties, synthesis, and mechanisms of action, supported by experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research to fully elucidate the direct molecular targets of this compound lactate in the myometrium could open new avenues for therapeutic development.
References
- 1. This compound lactate | Antibacterial | TargetMol [targetmol.com]
- 2. Physiological increases in lactate inhibit intracellular calcium transients, acidify myocytes and decrease force in term pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lactate - Wikipedia [en.wikipedia.org]
- 4. This compound lactate: Chemical properties; Uses_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Lactate | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound lactate monohydrate | 6402-23-9 [chemicalbook.com]
- 8. uspbpep.com [uspbpep.com]
- 9. On demonstrating DNA intercalation | Semantic Scholar [semanticscholar.org]
- 10. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of prostaglandins in labor and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extracellular acidification increases uterine contraction in pregnant mouse by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Ethacridine compounds
An In-depth Technical Guide to the Biological Activity of Ethacridine Compounds
Introduction
This compound, commonly known as this compound Lactate or Rivanol, is an aromatic organic compound derived from acridine.[1] Historically, it has been widely utilized as a potent topical antiseptic and as an agent for second-trimester pregnancy termination.[1][2] A member of the acridine dye family, its planar heterocyclic structure allows it to interact with various biomolecular targets, leading to a broad spectrum of biological activities.[3] While its traditional uses are well-documented, recent research has unveiled novel applications for this compound compounds, particularly in the fields of oncology and virology, by elucidating their effects on complex cellular signaling pathways. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound compounds exert their biological effects through several distinct mechanisms, reflecting their diverse therapeutic applications. The primary modes of action include direct interaction with nucleic acids, inhibition of key cellular enzymes, modulation of critical signaling pathways, and direct inactivation of pathogens. These mechanisms underscore its roles as an antibacterial, abortifacient, anticancer, and antiviral agent.
Caption: Overview of this compound's primary mechanisms and resulting biological activities.
Antimicrobial Activity
This compound's most established role is as an antiseptic agent, demonstrating significant efficacy against Gram-positive bacteria, including Streptococcus and Staphylococcus species.[1][4] Its primary antibacterial mechanism involves the intercalation of the planar acridine ring into bacterial DNA, a process that disrupts both DNA and RNA synthesis and ultimately inhibits bacterial replication.[4][5] While effective against Gram-positive organisms, it is notably less effective against Gram-negative bacteria like Pseudomonas aeruginosa.[1][4]
Recent research has expanded the antimicrobial profile to synthesized this compound derivatives. These novel compounds have shown a broader spectrum of activity, demonstrating efficacy against numerous Gram-positive and some Gram-negative bacteria, as well as various fungal strains.[6][7]
References
- 1. This compound lactate - Wikipedia [en.wikipedia.org]
- 2. enigmadiagnostics.com [enigmadiagnostics.com]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 4. This compound lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 5. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New this compound derivatives as the potential antifungal and antibacterial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ethacridine as a Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PARG and its Role in DNA Repair
Poly(ADP-ribosyl)ation is a post-translational modification crucial for various cellular processes, most notably the DNA damage response.[1][2] Upon DNA damage, particularly single-strand breaks (SSBs), PARP enzymes, primarily PARP1 and PARP2, are rapidly recruited to the lesion.[1] Activated PARP synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins, including histones. This accumulation of negatively charged PAR chains serves as a scaffold to recruit a multitude of DNA repair factors, such as XRCC1, to the site of damage.
The timely removal of these PAR chains is equally critical for the completion of the repair process and is primarily catalyzed by Poly(ADP-ribose) glycohydrolase (PARG).[1] PARG hydrolyzes the ribose-ribose bonds within the PAR polymer, leading to the release of ADP-ribose units. This de-PARylation allows for the dissociation of the repair complex and the subsequent ligation of the DNA break. Consequently, the balanced activity of PARP and PARG is essential for maintaining genomic stability.[3] Inhibition of PARG leads to the persistent accumulation of PAR chains, which can stall replication forks, induce DNA damage, and ultimately lead to cell death, particularly in cancer cells with underlying DNA repair defects.[3]
Ethacridine: A Putative PARG Inhibitor
This compound lactate, also known as Acrinol, is an aromatic organic compound historically used as an antiseptic.[2] More recently, it has been identified as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG).[2] While its primary application has been outside the realm of oncology, its ability to target a key enzyme in the DNA damage response pathway makes it a compound of interest for cancer research and drug development.
Mechanism of Action
The precise mechanism by which this compound inhibits PARG has not been extensively elucidated in publicly available literature. However, like other acridine-based compounds, it is plausible that it interacts with the enzyme's active site or allosteric sites, thereby preventing the binding or hydrolysis of the PAR substrate. Further biochemical and structural studies are required to fully characterize its mode of inhibition.
Quantitative Data on PARG Inhibitors
| Inhibitor | Type | IC50 | Kd | Reference |
| This compound Lactate | Acridine derivative | Not Available | Not Available | [2] |
| COH34 | Small molecule | 0.37 nM | 0.547 µM | [1] |
| PDD00017273 | Quinazolinone derivative | 26 nM | Not Available | [4] |
| Tannic Acid | Natural polyphenol | Micromolar range | Not Available | [5] |
| Gallotannin | Natural polyphenol | Micromolar range | Not Available | [5] |
Note: The absence of a specific IC50 value for this compound lactate in the public domain necessitates direct experimental determination to accurately assess its potency against PARG.
Signaling Pathways and Experimental Workflows
PARG's Role in Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 and PARG in the single-strand break repair (SSBR) pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Ethacridine Lactate and its Putative Role in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethacridine lactate, a compound historically utilized as an antiseptic, is comprised of an acridine derivative (this compound) and a lactate salt. While direct, comprehensive studies on the immunomodulatory properties of this compound lactate are notably scarce, this technical guide aims to provide an in-depth exploration of its potential role in modulating immune responses. This analysis is based on the well-documented immunomodulatory functions of lactate and the emerging biological activities of acridine derivatives. This document synthesizes available data, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate future research in this area.
Introduction
The modulation of the immune system is a cornerstone of therapeutic strategies for a wide range of diseases, from autoimmune disorders to cancer. This compound lactate, also known as Rivanol, is a compound with a long history of use as a topical antiseptic.[1] It is composed of two biologically active moieties: this compound, an acridine derivative, and lactate. The immunomodulatory landscape is increasingly recognizing the profound impact of metabolic intermediates, such as lactate, on immune cell function.[2][3] Concurrently, acridine derivatives have been investigated for a variety of bioactivities, including anticancer and antimicrobial effects, with some evidence pointing towards immunomodulatory potential.[4][5]
This guide will dissect the potential immunomodulatory role of this compound lactate by examining its constituent parts. We will first delve into the intricate and context-dependent effects of lactate on various immune cell populations and their signaling pathways. Subsequently, we will explore the known immunomodulatory and biological activities of acridine derivatives. By combining these two facets, we aim to build a theoretical framework for the potential immunomodulatory profile of this compound lactate and to provide the necessary tools for its empirical investigation.
The Immunomodulatory Landscape of Lactate
Lactate, far from being a mere metabolic waste product, is now understood to be a critical signaling molecule that profoundly influences the immune system.[2][6] Its effects are highly context-dependent, varying with the concentration of lactate, the specific immune cell type, and the surrounding microenvironment.[7]
Effects of Lactate on Immune Cells
Lactate exerts pleiotropic effects on both innate and adaptive immune cells.
-
Macrophages: Lactate can promote the polarization of macrophages towards an anti-inflammatory M2-like phenotype, which is involved in tissue repair and immune suppression.[8][9] This is often mediated through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[8] Conversely, some studies suggest lactate can enhance pro-inflammatory responses in macrophages through the NF-κB pathway.[10]
-
T Cells: Lactate can have both suppressive and activating effects on T cells. High concentrations of lactate in the tumor microenvironment are known to suppress T cell proliferation and cytokine production, thereby dampening anti-tumor immunity.[6] However, some studies indicate that lactate can enhance the differentiation of Th17 cells, which are involved in certain inflammatory responses.[3]
-
Dendritic Cells (DCs): Lactate can impair the maturation and antigen-presenting capacity of dendritic cells, leading to a more tolerogenic immune response.[11]
-
Natural Killer (NK) Cells: The function of NK cells, which are crucial for anti-tumor and anti-viral immunity, can be inhibited by high lactate concentrations.[12]
Signaling Pathways Modulated by Lactate
Lactate's immunomodulatory effects are mediated through several key signaling pathways.
-
G-protein coupled receptor 81 (GPR81): GPR81 is a specific receptor for lactate. Its activation can lead to the suppression of cyclic AMP (cAMP) and subsequent downstream signaling, often resulting in anti-inflammatory effects.[2]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lactate has been shown to both activate and inhibit this pathway depending on the cellular context.[10]
-
HIF-1α Pathway: Lactate can stabilize HIF-1α, a transcription factor that plays a critical role in cellular adaptation to hypoxia and in modulating immune responses.[8]
Immunomodulatory Potential of Acridine Derivatives
Acridine and its derivatives are a class of heterocyclic compounds known for their ability to intercalate with DNA. While extensively studied for their antimicrobial and anticancer properties, their immunomodulatory effects are an emerging area of research.
Effects of Acridine Derivatives on Immune Cells and Cytokine Production
-
Macrophages: Some acridine derivatives have been shown to influence macrophage function. For instance, a novel acridine triazolidine derivative was found to alter the expression of TNF-α, IL-10, and IL-6 in macrophages, suggesting immunomodulatory activity.[4][10]
-
Cytokine Modulation: Studies on various acridine compounds have demonstrated their ability to modulate the production of key cytokines. For example, the spiro-acridine compound AMTAC-06 was shown to have immunomodulatory effects on cytokine profiles in an in vivo cancer model.[5] Acriflavine, another acridine derivative, can inhibit TLR3 signaling, which is involved in antiviral and inflammatory responses.
Quantitative Data on the Immunomodulatory Effects of Lactate and Acridine Derivatives
The following tables summarize quantitative data from studies on lactate and acridine derivatives, which can serve as a reference for hypothesizing the potential effects of this compound lactate.
Table 1: Quantitative Effects of Lactate on Immune Cell Function
| Immune Cell Type | Parameter Measured | Lactate Concentration | Observed Effect | Reference |
| Macrophages | IL-6 Production (LPS-stimulated) | 10-20 mM | Augmented IL-6 expression by 61-107% | [10] |
| Macrophages | NF-κB Transcriptional Activity | 20 mM | Synergistic increase with LPS | [10] |
| Human TM Cells | Cell Viability | 10-40 mM | Significantly decreased after 6 hours | |
| Human TM Cells | NF-κB p50 Expression | 1-40 mM | Increased expression within 5 minutes |
Table 2: Quantitative Effects of Acridine Derivatives on Immune and Cancer Cells
| Acridine Derivative | Cell Line | Parameter Measured | Concentration | Observed Effect | Reference |
| ACW-02 | J774 Macrophages | CC50 | > 256.00 µg/mL | Non-cytotoxic | [4] |
| ACW-02 | L. amazonensis amastigotes | IC50 | 6.57 µg/mL | Antileishmanial activity | [4] |
| AMTAC-06 | Ehrlich Ascites Carcinoma | Tumor Volume Reduction | 25 mg/kg | Significant reduction | |
| Acridine-4-carboxylic acid | C. albicans Biofilm | MBIC | 10 µg/mL | 86% inhibition |
Experimental Protocols for Assessing Immunomodulatory Activity
Detailed methodologies are crucial for the accurate assessment of a compound's immunomodulatory potential. The following are generalized protocols that can be adapted to study this compound lactate.
In Vitro Cytokine Release Assay
This assay is fundamental for determining the pro- or anti-inflammatory potential of a test compound.
-
Objective: To quantify the release of key cytokines from immune cells upon exposure to this compound lactate.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound lactate. Controls should include vehicle-only and positive controls (e.g., lipopolysaccharide [LPS] for pro-inflammatory response, or an immunosuppressant for anti-inflammatory response).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β, IFN-γ) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound lactate on cytokine production.
Macrophage Polarization Assay
This assay assesses the ability of a compound to influence the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Objective: To determine if this compound lactate promotes M1 or M2 macrophage polarization.
-
Cell Differentiation: Human or murine monocytes are differentiated into macrophages using M-CSF.
-
Polarization and Treatment: Macrophages are then polarized towards an M1 phenotype (using LPS and IFN-γ) or an M2 phenotype (using IL-4 and IL-13) in the presence or absence of varying concentrations of this compound lactate.
-
Analysis: After 24-72 hours, macrophage polarization is assessed by:
-
Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
qRT-PCR: Measuring the gene expression of M1 (e.g., iNOS, TNFa) and M2 (e.g., Arg1, Fizz1) markers.
-
ELISA: Quantifying the production of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines.
-
NF-κB Signaling Pathway Analysis
This protocol investigates the effect of a compound on a key inflammatory signaling pathway.
-
Objective: To determine if this compound lactate modulates the NF-κB signaling pathway.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 with an NF-κB reporter, or macrophage cell lines) is treated with this compound lactate for various time points, with or without a stimulant like TNF-α or LPS.
-
Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the phosphorylation of key signaling proteins like IκBα and p65, and the nuclear translocation of p65.
-
Reporter Gene Assay: If using a reporter cell line, luciferase or another reporter gene activity is measured to quantify NF-κB transcriptional activity.
Visualizing Potential Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the study of this compound lactate's immunomodulatory effects.
Conclusion and Future Directions
The immunomodulatory potential of this compound lactate remains a largely unexplored field. However, by dissecting its components, a compelling hypothesis for its activity emerges. The lactate moiety is a known and potent modulator of immune cell function, capable of both pro- and anti-inflammatory effects depending on the context. The this compound component, as an acridine derivative, may also contribute to immunomodulation, potentially through mechanisms involving DNA intercalation and modulation of inflammatory signaling pathways.
Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a starting point for a systematic investigation into the effects of this compound lactate on various immune cell types and their functional responses. Such studies are essential to uncover the true immunomodulatory profile of this compound and to determine its potential for therapeutic development in immune-related diseases. A thorough understanding of its dose-dependent effects and the specific signaling pathways it modulates will be critical for any future clinical applications.
References
- 1. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACW-02 an Acridine Triazolidine Derivative Presents Antileishmanial Activity Mediated by DNA Interaction and Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of signaling networks associated with lactate modulation of macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Boosts TLR4 Signaling and NF-κB Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lactate treatment causes NF-kappaB activation and CD44 shedding in cultured trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of a Spiro-acridine Compound Involves Immunomodulatory and Anti-angiogenic Actions | Anticancer Research [ar.iiarjournals.org]
- 10. stemcell.com [stemcell.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Ethacridine Lactate: Application Notes and Protocols for Second-Trimester Abortion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a well-established and effective agent for the medical termination of pregnancy in the second trimester. Primarily administered via extra-amniotic instillation, it functions as a potent abortifacient, often utilized in conjunction with other agents such as prostaglandins or oxytocin to enhance efficacy and reduce the induction-to-abortion interval. Its antiseptic properties are an additional clinical benefit. This document provides detailed application notes and protocols based on published clinical data.
Mechanism of Action
The primary mechanism of action of extra-amniotically instilled this compound lactate is multifactorial. The instillation of the solution into the extra-amniotic space leads to the mechanical separation of the fetal membranes from the uterine wall. This separation is believed to trigger the local release of endogenous prostaglandins and oxytocin.[1] These uterotonic agents stimulate uterine contractions and promote cervical ripening, ultimately leading to the expulsion of the products of conception.[2]
Caption: Logical relationship of this compound Lactate's mechanism of action.
Data Presentation
Efficacy and Induction-Abortion Interval
The following tables summarize the quantitative data from various clinical protocols involving this compound lactate for second-trimester abortion.
Table 1: this compound Lactate as a Sole Abortifacient
| Study/Group | Number of Patients | Gestational Age (weeks) | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Reference |
| Retrospective Study (Group 1) | 207 | 13-20 | 92 | 35 | [2][3] |
| Prospective Study (Group B) | 30 | 12-20 | 76.66 | 33.91 ± 3.97 | [1][4] |
| Clinical Trial | 56 | 18-20 | 92.8 | 20.1 | [5] |
| Retrospective Analysis | 54 | 13-20 | 93 | 40.5 | [6] |
Table 2: this compound Lactate in Combination with Other Agents
| Study/Group | Combination Agent(s) | Number of Patients | Gestational Age (weeks) | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Reference | |---|---|---|---|---|---| | Retrospective Study (Group 2) | 15-methyl PGF2 alpha | 108 | 13-20 | 98 | 19 |[2][3] | | Randomized Trial (Group E) | Mifepristone + Oxytocin | 60 | 13-20 | 98.3 | 10.9 ± 2.6 |[7] | | Randomized Controlled Trial (Group A) | Misoprostol | 42 | 13-20 | 100 (2nd Trimester) | 20 |[4] |
Complication Rates
Table 3: Reported Complications in this compound Lactate Protocols
| Study/Group | Incomplete Abortion (%) | Hemorrhage (%) | Pelvic Infection (%) | Cervical Tear (%) | Other Complications | Reference |
| Retrospective Study (Combined Groups) | 6 | 1 | 4 | - | Unplanned uterine evacuation (6%) | [2][3] |
| Prospective Study (Group B) | 47.83 (retained products) | 6.66 | - | - | High-grade fever and severe vomiting (6.66%) | [4] |
| Clinical Trial | 5.4 | 1.8 (severe bleeding) | 0 | 5.4 | Vaginal laceration (1.8%) | [5] |
| Randomized Trial (Group E) | 30 (required D&C) | - | - | - | Headache, fever, GI side effects (75%) | [7] |
Experimental Protocols
Protocol 1: Extra-amniotic Instillation of this compound Lactate Alone
This protocol is based on a retrospective study of 207 women undergoing second-trimester termination.[2][3]
Methodology:
-
Patient Preparation: Patients are placed in the lithotomy position. The cervix is exposed using a speculum, and the vagina and cervix are disinfected.
-
Catheter Insertion: A sterile Foley's catheter (No. 16) is introduced through the cervical canal into the extra-amniotic space, between the uterine wall and the fetal sac. The catheter is advanced approximately 15-20 cm.
-
Instillation: 150 ml of a 0.1% this compound lactate solution is slowly injected through the catheter. The volume may be adjusted based on gestational age (e.g., 10 ml per week of pregnancy, up to a maximum of 150 ml).[5]
-
Catheter Fixation: The balloon of the Foley catheter is inflated with 5-10 cc of air or sterile water to keep it in place. The external end of the catheter is clamped or folded and secured. A vaginal tampon may be inserted to further secure the catheter.
-
Monitoring: The patient is monitored for vital signs, uterine contractions, and any adverse effects. The catheter is typically left in situ for a specified period (e.g., 4 to 24 hours) or until expulsion of the fetus.[5][7]
-
Follow-up: If abortion does not occur within a specified timeframe (e.g., 48-72 hours), a repeat instillation or alternative methods may be considered.[5]
Caption: Workflow for extra-amniotic this compound lactate instillation.
Protocol 2: this compound Lactate with Prostaglandin Augmentation
This protocol combines extra-amniotic this compound lactate with a prostaglandin to reduce the induction-abortion interval.
Methodology:
-
Initial Procedure: Follow steps 1-3 of Protocol 1 for the extra-amniotic instillation of this compound lactate.
-
Prostaglandin Administration: After a specified interval (e.g., 6 hours), a supplementary dose of a prostaglandin analogue is administered.[2][3] This can be, for example, an extra-amniotic injection of 250 µg of 15-methyl prostaglandin F2 alpha.[2][3] Alternatively, misoprostol can be administered vaginally.
-
Monitoring and Follow-up: Continue patient monitoring as described in Protocol 1.
Protocol 3: Mifepristone Priming Followed by this compound Lactate and Oxytocin
This protocol utilizes mifepristone for cervical priming prior to the administration of this compound lactate.
Methodology:
-
Mifepristone Administration: 36-48 hours prior to the planned procedure, the patient is administered 200 mg of mifepristone orally.
-
This compound Lactate Instillation: At the scheduled time, perform the extra-amniotic instillation of this compound lactate as described in steps 1-3 of Protocol 1.
-
Oxytocin Infusion: Following the instillation of this compound lactate, an intravenous infusion of oxytocin is initiated. The dosage can be titrated up to a maximum of 100 mIU/min.[7]
-
Monitoring and Follow-up: Continuous monitoring of uterine contractions, fetal expulsion, and maternal vital signs is crucial.
Safety and Tolerability
This compound lactate is generally considered a safe and effective method for second-trimester abortion.[2][3] Its antiseptic properties may contribute to a low incidence of post-abortal infection.[5] However, potential complications can include incomplete abortion, hemorrhage, cervical tears, and, rarely, uterine rupture.[2][3][5] The combination with other agents like misoprostol may be associated with a higher incidence of side effects such as fever and gastrointestinal symptoms.[7] Careful patient selection and monitoring are essential to minimize risks. The use of this compound lactate may be particularly beneficial in women with contraindications to prostaglandins.
References
- 1. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second trimester abortion with this compound lactate plus carboprost--which is the best time to administer the carboprost? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second trimester pregnancy termination using extra-amniotic this compound lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
Application Notes and Protocols: Ethacridine Lactate in Ophthalmic Solutions for Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a well-established antiseptic agent with a recognized efficacy against a broad spectrum of Gram-positive bacteria.[1][2] Its mechanism of action involves the intercalation into bacterial DNA, subsequently inhibiting both DNA and RNA synthesis, which leads to bacterial cell death.[1] While traditionally used as a topical antiseptic for skin and mucous membranes, its potential application in ophthalmic solutions for surgical procedures, such as an irrigating solution, warrants further investigation. These application notes provide a comprehensive overview of this compound lactate's properties and outlines detailed protocols for its formulation and evaluation for ophthalmic surgical use.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-ethoxy-6,9-diaminoacridine monolactate monohydrate | [2] |
| Appearance | Orange-yellow crystalline powder | [2] |
| Melting Point | 226 °C | [2] |
| Solubility | Soluble in water | [3] |
| CAS Number | 1837-57-6 | [2] |
Antimicrobial Spectrum and Efficacy
This compound lactate demonstrates potent bactericidal activity, primarily against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[3] Its efficacy against Gram-negative bacteria is considered weaker.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial parameters for determining its effective concentration in an ophthalmic formulation.
| Organism | MIC | MBC | Reference |
| S. aureus | Not specified in search results | Not specified in search results | |
| S. epidermidis | Not specified in search results | Not specified in search results | |
| P. aeruginosa | Ineffective | Ineffective | [2] |
| E. coli | Not specified in search results | Not specified in search results |
Note: The provided table is a template. Specific MIC and MBC values for ophthalmic isolates should be determined experimentally using the protocols outlined below.
Formulation of a Sterile Ophthalmic Irrigating Solution
The formulation of a sterile, isotonic, and pH-balanced ophthalmic solution is critical for intraocular use to prevent corneal and endothelial damage. The following is a sample formulation for research purposes.
| Ingredient | Concentration (% w/v) | Purpose |
| This compound Lactate | 0.05% - 0.2% | Active Pharmaceutical Ingredient |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |
| Sodium Phosphate (dibasic) | q.s. to pH 7.0-7.4 | Buffering agent |
| Sodium Phosphate (monobasic) | q.s. to pH 7.0-7.4 | Buffering agent |
| Water for Injection | q.s. to 100% | Vehicle |
Protocol for Formulation:
-
Accurately weigh the required amounts of this compound lactate, sodium chloride, and buffering agents.
-
Dissolve the components in a portion of Water for Injection with continuous stirring.
-
Adjust the pH of the solution to 7.0-7.4 using the buffering agents.
-
Add Water for Injection to the final volume.
-
Sterilize the solution by autoclaving or by filtration through a 0.22 µm sterile filter.
-
Aseptically fill the solution into sterile containers.
Experimental Protocols
Antimicrobial Efficacy Testing
a. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Culture relevant bacterial strains (e.g., S. aureus, S. epidermidis) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound lactate ophthalmic solution in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound lactate that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
b. Time-Kill Assay:
This assay evaluates the rate of bactericidal activity.
-
Preparation: Prepare tubes containing MHB with different concentrations of the this compound lactate solution (e.g., 1x, 2x, and 4x the MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension. Include a control tube without the drug.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on MHA. Incubate the plates at 37°C for 24-48 hours.
-
Data Analysis: Count the number of colony-forming units (CFU/mL) at each time point and plot the results as a log10 CFU/mL versus time curve.
Cytotoxicity Assessment on Ocular Cells
a. Human Corneal Epithelial (HCE-T) Cell Culture:
-
Culture immortalized human corneal epithelial cells (HCE-T) in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Lactate Dehydrogenase (LDH) Release Assay:
This assay measures plasma membrane damage.[4]
-
Cell Seeding: Seed HCE-T cells in a 96-well plate and allow them to adhere and grow to confluence.
-
Treatment: Expose the cells to various concentrations of the this compound lactate ophthalmic solution for a clinically relevant duration (e.g., 15-30 minutes). Include a positive control (e.g., Triton X-100) and a negative control (culture medium).
-
LDH Measurement: After exposure, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: Mechanism of action of this compound Lactate in bacteria.
Caption: Experimental workflow for developing an ophthalmic solution.
Safety Considerations
This compound lactate is reported to cause skin and eye irritation.[5][6] Therefore, comprehensive preclinical safety studies are imperative before any clinical application. This includes in-depth ocular irritation and toxicity studies using relevant animal models. The provided cytotoxicity protocol is an initial in vitro screening step.
Conclusion
This compound lactate presents a promising avenue for the development of a novel ophthalmic antiseptic solution for surgical use, particularly due to its potent activity against common Gram-positive ocular pathogens. However, its application is still in a theoretical and experimental phase. The protocols provided herein offer a structured approach for researchers and drug development professionals to systematically evaluate its potential, from formulation to preclinical assessment of efficacy and safety. Rigorous adherence to established guidelines for ophthalmic drug development is essential for any future clinical translation.
References
- 1. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. europeanreview.org [europeanreview.org]
- 4. Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of three different antiseptic ophthalmic preparations as surgical prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of Ethacridine in Stem Cell Research: A Focus on Directed Differentiation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethacridine, a topical antiseptic, has emerged as a small molecule of interest in the field of stem cell research, particularly for its ability to direct cellular differentiation. Traditionally used for its antimicrobial properties, recent studies have unveiled its role as a potent activator of the transcriptional coactivator with PDZ-binding motif (TAZ). TAZ, along with its paralog Yes-associated protein (YAP), are key downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating organ size, cell proliferation, and stem cell fate.
The primary application of this compound in stem cell research lies in its capacity to induce the differentiation of pluripotent stem cells into specific lineages. Notably, research has demonstrated that this compound can direct human embryonic stem cells (hESCs) to differentiate into thyroid follicular cells[1]. This is achieved through the activation of TAZ, which in turn enhances the transcriptional activity of key thyroid-specific transcription factors, PAX8 and NKX2-1[1]. This targeted differentiation opens avenues for disease modeling of thyroid disorders and for the development of regenerative therapies.
Beyond pluripotent stem cells, this compound has also been investigated for its effects on cancer cells, including cancer stem cells. Studies have shown that it can induce apoptosis and promote differentiation in thyroid cancer cells, suggesting a potential therapeutic role in targeting the stem-like populations within tumors that are often resistant to conventional therapies[2][3][4]. The mechanism of action in this context is also linked to its ability to activate TAZ and potentially inhibit poly(ADP-ribose) glycohydrolase (PARG)[2][4].
These findings highlight this compound as a valuable chemical tool for manipulating cell fate, with potential applications in regenerative medicine, drug discovery, and cancer research. Its ability to modulate the TAZ signaling pathway provides a specific mechanism to be explored for controlling stem cell behavior.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression in human embryonic stem cells and thyroid cancer cells.
Table 1: Effect of this compound on Thyroid-Specific Gene Expression in Human Embryonic Stem Cells
| Gene | Treatment Group | Fold Change in Expression (vs. Control) | Reference |
| TAZ | This compound (1 µM) | ~2.5 | [1] |
| PAX8 | This compound (1 µM) | ~4.0 | [1] |
| NKX2-1 | This compound (1 µM) | ~3.5 | [1] |
| Thyroglobulin (TG) | This compound (1 µM) + TSH | Significant Induction | [1] |
| Thyroid Peroxidase (TPO) | This compound (1 µM) + TSH | Significant Induction | [1] |
| TSH Receptor (TSHR) | This compound (1 µM) + TSH | Significant Induction | [1] |
| Sodium-Iodide Symporter (NIS) | This compound (1 µM) + TSH | Significant Induction | [1] |
Data is approximated from figures in the cited reference.
Table 2: Effect of this compound on Gene Expression in Thyroid Cancer Cell Lines
| Cell Line | Gene | Fold Change in Expression (vs. Control) | Reference |
| Nthy-ori 3-1 | TTF-1 | 5.04 | [3] |
| Nthy-ori 3-1 | PAX8 | 2.73 | [3] |
| Nthy-ori 3-1 | NIS | 4.12 | [3] |
| SW1736 | PAX8 | 3.41 | [2][3] |
| SW1736 | NIS | 1.53 | [2][3] |
Experimental Protocols
Protocol 1: Directed Differentiation of Human Embryonic Stem Cells into Thyroid Follicular Cells using this compound
This protocol is adapted from Ma et al., Thyroid, 2017.[1]
Materials:
-
Human embryonic stem cells (hESCs)
-
hESC culture medium
-
Activin A
-
This compound solution (1 mM stock in DMSO)
-
Thyrotropin (TSH)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel
-
6-well tissue culture plates
-
Quantitative real-time PCR (qRT-PCR) reagents and primers for TAZ, PAX8, NKX2-1, TG, TPO, TSHR, and NIS.
-
Antibodies for immunofluorescence staining of thyroid-specific markers.
Procedure:
-
Endoderm Induction:
-
Culture hESCs on Matrigel-coated plates in hESC medium.
-
To induce definitive endoderm, treat the hESCs with 100 ng/mL Activin A in differentiation medium for 4 days.
-
-
Thyroid Progenitor Specification:
-
After 4 days of endoderm induction, replace the medium with a thyroid specification medium containing DMEM/F12, 10% FBS, and 1% Penicillin-Streptomycin.
-
Add this compound to the medium at a final concentration of 1 µM.
-
Culture the cells for an additional 4 days, changing the medium every 2 days.
-
-
Thyroid Follicular Cell Maturation:
-
After 4 days of this compound treatment, replace the medium with a maturation medium containing DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, this compound (1 µM), and TSH (10 mU/mL).
-
Culture the cells for a further 7-14 days to allow for the formation of thyroid follicles and the expression of mature thyroid markers. Change the medium every 2 days.
-
-
Analysis:
-
At the end of the differentiation protocol, harvest the cells for analysis.
-
Assess the expression of thyroid-specific genes (TAZ, PAX8, NKX2-1, TG, TPO, TSHR, NIS) by qRT-PCR.
-
Perform immunofluorescence staining to confirm the presence and localization of thyroid-specific proteins.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in stem cell differentiation.
Caption: Workflow for directed differentiation of hESCs using this compound.
References
- 1. TAZ Induction Directs Differentiation of Thyroid Follicular Cells from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethacridine for Selective Staining of Cellular Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine, an aromatic organic compound derived from acridine, is a fluorescent dye with a historical application as a topical antiseptic.[1] As a member of the acridine family, which includes well-known nucleic acid stains like Acridine Orange, this compound possesses the ability to intercalate into DNA.[2] This property, combined with its fluorescent nature, makes it a candidate for various cell staining applications. These notes provide an overview of potential applications and detailed protocols for using this compound to selectively stain cellular components, primarily focusing on nucleic acids and highly acidic intracellular granules.
Principle of Staining
This compound lactate is a cell-permeant dye that, like other acridine derivatives, exhibits fluorescence upon binding to macromolecules. Its primary mechanism of action for staining is the intercalation between the base pairs of DNA.[2] This interaction is the basis for its use in visualizing nuclear material. Furthermore, acridine dyes are known to bind to acidic polymers, such as the heparin found in mast cell granules, leading to a metachromatic shift in fluorescence that can be used for selective identification.
Applications
-
General Nuclear Staining: For the visualization of the nucleus in fixed cells for microscopy.
-
Differential Staining of Nucleic Acids: Potential to distinguish between double-stranded DNA and single-stranded RNA, similar to Acridine Orange.
-
Selective Staining of Acidic Granules: Identification of mast cells and other granulocytes containing highly acidic proteoglycans.
-
Cell Viability and Apoptosis Assessment: Can be used in conjunction with other dyes to differentiate between live, apoptotic, and necrotic cells.
Quantitative Data for this compound Staining
While specific fluorescence spectra for this compound lactate bound to cellular components are not widely published, data from the closely related compound Acridine Orange can be used as a starting point for imaging setup. The optimal settings should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 1-10 mg/mL in DMSO or sterile water[3][4][5] | Prepare fresh and protect from light. This compound lactate is soluble in water and DMSO.[3][4] |
| Working Concentration | 0.1 - 5.0 µg/mL | Titrate to determine the optimal concentration for your cell type and application to minimize toxicity and background. |
| Incubation Time | 5 - 30 minutes at room temperature or 37°C | Longer incubation times may be required for granule staining. Optimize for best signal-to-noise ratio. |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | Methanol or ethanol fixation can also be used.[6] |
| Permeabilization | 0.1 - 0.5% Triton X-100 in PBS | Required for staining intracellular components in fixed cells. |
| Fluorescence Excitation (Approx.) | 480 - 500 nm (Blue light) | Based on Acridine Orange.[7] Optimal excitation should be determined using a spectrophotometer. |
| Fluorescence Emission (Approx.) | 515 - 530 nm (Green - for DNA) | Based on Acridine Orange bound to dsDNA.[7] |
| Fluorescence Emission (Approx.) | ~650 nm (Red - for RNA/granules) | Hypothetical, based on the metachromatic properties of Acridine Orange when bound to RNA or acidic polymers.[6] |
Experimental Protocols
Protocol 1: General Nuclear Staining in Fixed Adherent Cells
This protocol provides a method for staining the nuclei of fixed and permeabilized cells.
Materials:
-
This compound Lactate Stock Solution (1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Mounting Medium
-
Glass slides or coverslips with adherent cells
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1 µg/mL in PBS.
-
Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
-
Wash cells three times with PBS to remove unbound dye.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., FITC filter set).
Workflow for Nuclear Staining of Fixed Cells
Protocol 2: Staining of Acidic Granules in Mast Cells
This protocol is adapted for the selective staining of heparin-rich granules in mast cells.
Materials:
-
This compound Lactate Stock Solution (1 mg/mL in sterile water)
-
Mast cell culture or tissue sections
-
Tyrode's buffer or other physiological buffer
-
Microscope slides
Procedure:
-
For live cells, wash the cell suspension gently with Tyrode's buffer. For fixed tissue, deparaffinize and rehydrate sections.
-
Prepare the this compound staining solution at a concentration of 2-5 µg/mL in Tyrode's buffer.
-
Incubate the cells or tissue sections with the staining solution for 20-30 minutes at 37°C, protected from light.
-
Wash the cells or sections twice with Tyrode's buffer to remove excess stain.
-
Resuspend live cells in fresh buffer or mount the tissue section.
-
Observe under a fluorescence microscope. Look for green fluorescence in the nucleus and potentially a red/orange fluorescence in the cytoplasmic granules, indicative of a metachromatic shift. Use both green (FITC) and red (TRITC/RFP) filter sets to check for differential emission.
Mechanism of Differential Mast Cell Staining
Protocol 3: Live/Dead Cell Discrimination (Dual Staining with Propidium Iodide)
This protocol uses this compound as a vital stain for all cells and Propidium Iodide (PI) as a marker for dead cells with compromised membranes.
Materials:
-
This compound Lactate Stock Solution (1 mg/mL in sterile water)
-
Propidium Iodide (PI) Stock Solution (1 mg/mL in water)
-
Cell suspension in culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL in culture medium or PBS.
-
Prepare a dual staining solution containing this compound lactate (final concentration 0.5 µg/mL) and PI (final concentration 1 µg/mL).
-
Add 5 µL of the dual staining solution to 1 mL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Live cells: Green fluorescence (this compound positive, PI negative).
-
Dead cells: Red and green fluorescence (this compound positive, PI positive). The nucleus of dead cells will appear red due to the higher affinity of PI for DNA.
-
Workflow for Live/Dead Cell Discrimination
Concluding Remarks
This compound is a versatile acridine dye with potential applications in cell staining beyond its traditional use as an antiseptic. While it is not as extensively characterized for selective organelle staining as other commercially available probes, its properties as a nucleic acid intercalator and its ability to bind acidic polymers offer opportunities for visualizing nuclei and specific cellular granules. The provided protocols serve as a starting point for researchers to explore the utility of this compound in their specific experimental contexts. Optimization of staining concentrations and incubation times is recommended for each cell type and application to achieve the best results.
References
- 1. interchim.fr [interchim.fr]
- 2. Cell cycle analysis by combining the 5-bromodeoxyuridine/33258 Hoechst technique with DNA-specific ethidium bromide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lactate | Antibacterial | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A red fluorescent genetically encoded biosensor for in vivo imaging of extracellular l-lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: Preparation of Ethacridine Lactate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, also known as Rivanol, is an aromatic organic compound derived from acridine.[1][2][3] It is utilized in laboratory research primarily as an antiseptic agent and as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor.[4][5] Its antiseptic properties are most effective against Gram-positive bacteria like Streptococci and Staphylococci.[2] The mechanism of action for its antibacterial effects involves the intercalation of the this compound molecule into bacterial DNA, which disrupts DNA and RNA synthesis.[1] Furthermore, this compound lactate has been shown to modulate Th1-type lymphocytes and activate uterine mast cells.[1]
This document provides detailed protocols for the preparation, sterilization, and storage of this compound lactate solutions for general laboratory applications, including cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Safety Precautions
This compound lactate is classified as a hazardous substance.[6][7] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8][9][10] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times when handling the compound.[10] All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust particles.[6][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound lactate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₅N₃O ⋅ C₃H₆O₃ ⋅ H₂O | [9] |
| Molecular Weight | 361.39 g/mol | [4] |
| Appearance | Yellow crystalline powder | [9] |
| Melting Point | 243 - 245 °C | [9] |
| Solubility in DMSO | ≥ 72 mg/mL (≥ 199.23 mM) | [4] |
| Solubility in Water | ~5 mg/mL | [4] |
| Solubility in Ethanol | ~1 mg/mL | [4] |
| Storage (Powder) | -20°C for up to 3 years | [11] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [4][11] |
Experimental Protocols
Preparation of a 10 mM this compound Lactate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound lactate in dimethyl sulfoxide (DMSO). This high-concentration stock is ideal for long-term storage and subsequent dilution for various experimental needs.
Materials:
-
This compound lactate monohydrate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of this compound lactate monohydrate using its molecular weight (361.39 g/mol ). For 1 mL of a 10 mM solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 361.39 g/mol * 1000 mg/g = 3.61 mg
-
Weighing: In a chemical fume hood, carefully weigh out 3.61 mg of this compound lactate monohydrate powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[12][13] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[4][11]
Preparation of a 0.1% (w/v) Aqueous this compound Lactate Solution
This protocol is for preparing a 0.1% weight/volume aqueous solution, commonly used as an antiseptic.[2]
Materials:
-
This compound lactate monohydrate powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile glass bottle or flask
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Weigh out 100 mg of this compound lactate monohydrate powder and place it into a sterile glass bottle.
-
Dissolving: Add a small amount of sterile, purified water to the bottle and mix to form a paste. Gradually add the remaining water to a final volume of 100 mL while stirring with a magnetic stirrer until the powder is fully dissolved.
-
Sterilization: To ensure the solution is sterile for laboratory use, especially in cell culture, it must be filtered through a 0.22 µm syringe filter into a sterile container.[12][13]
-
Storage: Store the sterile 0.1% aqueous solution in a light-protected container at room temperature or as required by the specific application.
Preparation of Working Solutions for Cell Culture
To prepare a working solution from the 10 mM DMSO stock for cell culture experiments, a serial dilution is recommended.
Materials:
-
10 mM this compound Lactate stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution: First, prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Use the intermediate dilution to prepare the final working concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
Note: It is crucial to pre-warm the stock solution and the cell culture medium to 37°C before dilution to prevent precipitation.[11] After dilution, mix gently by pipetting.
Visualizations
References
- 1. This compound lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 2. This compound lactate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. scribd.com [scribd.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound lactate | Antibacterial | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ethacridine Lactate for the Induction of Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine lactate, an acridine derivative, is a compound historically utilized for its antiseptic properties. It has also been widely employed, particularly in second-trimester pregnancies, as an effective agent for the induction of uterine contractions, leading to cervical ripening and termination of pregnancy. These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and clinical data related to the use of this compound lactate in inducing uterine contractions.
Mechanism of Action
The primary mechanism by which this compound lactate induces uterine contractions is through the activation of uterine mast cells. This activation leads to the degranulation of these cells and the subsequent release of inflammatory mediators, most notably histamine.
Histamine then acts on H1 histamine receptors on myometrial smooth muscle cells. This interaction initiates a signaling cascade involving the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Furthermore, the process of extra-amniotic instillation of this compound lactate can cause mechanical stretching and separation of the fetal membranes from the uterine wall. This mechanical stimulation is believed to contribute to the local release of prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). These prostaglandins then act on their respective receptors (EP and FP receptors) on myometrial cells, further potentiating uterine contractions through similar calcium-dependent signaling pathways.
Signaling Pathways
Caption: Signaling pathway of this compound lactate-induced uterine contraction.
Data Presentation
Table 1: Efficacy of this compound Lactate in Second Trimester Pregnancy Termination
| Study Cohort | Dosage and Administration | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Notes |
| Group 1[1] | 150 ml of 0.1% this compound lactate extra-amniotically | 92% | 35 | - |
| Group 2[1] | 150 ml of 0.1% this compound lactate + 250 µg 15-methyl PGF2α extra-amniotically 6 hours later | 98% | 19 | Supplementation with prostaglandin significantly reduced the induction-abortion interval. |
| Dadhwal V, et al. (2019)[2] | 200mg mifepristone orally, followed by extra-amniotic this compound lactate and oxytocin infusion after 36 hours | 98.3% | 10.9 ± 2.6 | Mifepristone priming shortens the induction-abortion interval. |
| Bhathena RK, et al. (1990) | 150 cc 0.1% this compound lactate into the intrauterine, extra-amniotic space, with oxytocin infusion | 92.8% | 20.1 | - |
Table 2: Comparison of this compound Lactate with Other Induction Agents
| Comparison | Study | This compound Lactate Group | Comparator Group | Key Findings |
| vs. Misoprostol | Dadhwal V, et al. (2019)[2] | Success Rate: 98.3% Induction-Abortion Interval: 10.9 ± 2.6 hours | Success Rate: 100% Induction-Abortion Interval: 8.2 ± 2.3 hours (Misoprostol) | Misoprostol had a significantly shorter induction-abortion time. |
| vs. Prostaglandin E2 (PGE2) | Atay et al. (1997)[3] | Success Rate (with oxytocin): Not significantly different from PGE2 + oxytocin | Success Rate (PGE2 alone): Statistically lower than this compound lactate + oxytocin | This compound lactate with oxytocin was more effective than PGE2 alone. |
| vs. Normal Saline | A Comparative Study[4] | Induction to Contraction: 14.5 ± 7.3 hours Induction to Delivery: 24.7 ± 8.0 hours | Induction to Contraction: 10.4 ± 6.95 hours Induction to Delivery: 20 ± 9.2 hours (Normal Saline) | Extra-amniotic saline infusion was found to be as effective as this compound lactate, suggesting a significant role of mechanical distension. |
Experimental Protocols
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol is adapted from standard organ bath procedures for testing uterotonic agents.
Objective: To assess the direct contractile effect of this compound lactate on isolated uterine smooth muscle strips.
Materials:
-
Myometrial tissue biopsies obtained from consenting patients undergoing gynecological surgery.
-
Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), pH 7.4.
-
This compound lactate stock solution.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place myometrial biopsies in ice-cold Krebs-Ringer solution.
-
Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.
-
-
Mounting:
-
Mount the tissue strips vertically in the organ baths containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
During equilibration, spontaneous contractions should develop.
-
-
Experimentation:
-
Once stable spontaneous contractions are established, add this compound lactate to the organ bath in a cumulative concentration-dependent manner (e.g., 10^-9 to 10^-4 M).
-
Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
Record the contractile activity (frequency and amplitude) continuously.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound lactate.
-
Calculate the integral of contractile activity over time.
-
Construct concentration-response curves to determine the EC50 of this compound lactate.
-
Caption: In Vitro Uterine Contractility Experimental Workflow.
In Vivo Animal Model for Uterine Activity
This protocol is a general framework for assessing the in vivo effects of this compound lactate in a rodent model.
Objective: To evaluate the effect of extra-amniotic administration of this compound lactate on uterine contractility and labor induction in a pregnant animal model.
Animals:
-
Time-mated pregnant rats or mice (e.g., Sprague-Dawley rats on day 18-20 of gestation).
Materials:
-
This compound lactate solution (0.1%).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Catheter (e.g., polyethylene tubing).
-
Uterine activity monitoring system (e.g., intrauterine pressure catheter or external tocodynamometer).
Procedure:
-
Animal Preparation:
-
Anesthetize the pregnant animal.
-
Perform a laparotomy to expose the uterus.
-
-
Catheter Placement:
-
Carefully insert a small-gauge catheter into the extra-amniotic space between the uterine wall and the fetal membranes of one uterine horn.
-
-
Drug Administration:
-
Slowly infuse a volume-dependent dose of 0.1% this compound lactate solution through the catheter. The contralateral horn can serve as a control (infused with saline).
-
-
Monitoring:
-
Monitor intrauterine pressure and/or external uterine contractions for several hours post-administration.
-
Observe for signs of labor induction, such as cervical dilation and delivery of pups.
-
-
Data Analysis:
-
Quantify the frequency, amplitude, and duration of uterine contractions.
-
Compare the contractile activity between the this compound lactate-treated and control uterine horns.
-
Record the time to onset of labor and delivery.
-
Caption: In Vivo Animal Model Experimental Workflow.
Clinical Protocol: Extra-amniotic Instillation of this compound Lactate for Second Trimester Pregnancy Termination
This protocol is a generalized representation based on published clinical studies.[1][2][5]
Inclusion Criteria:
-
Gestational age between 13 and 20 weeks.
-
No known hypersensitivity to this compound lactate or other components.
-
Absence of uterine scars or anomalies.
-
Informed consent obtained.
Procedure:
-
Patient Preparation:
-
The patient is placed in the lithotomy position.
-
The perineum and vagina are cleansed with an antiseptic solution.
-
-
Catheter Insertion:
-
A sterile Foley catheter (e.g., 16-18 French) is inserted through the cervix into the extra-amniotic space.
-
The catheter is advanced until the tip is just beyond the internal os.
-
-
Instillation:
-
A 0.1% solution of this compound lactate is slowly instilled through the catheter. The volume is typically calculated based on the gestational age (e.g., 10 ml per week of gestation, up to a maximum of 150-200 ml).
-
-
Post-instillation:
-
The catheter may be left in place and clamped or removed.
-
The patient is monitored for the onset of uterine contractions, vital signs, and any adverse effects.
-
Oxytocin infusion may be initiated to augment labor if contractions are not adequate after a certain period.
-
-
Monitoring and Follow-up:
-
The progress of labor is monitored, including cervical dilation and effacement.
-
After expulsion of the fetus and placenta, the patient is observed for postpartum hemorrhage and completeness of the abortion.
-
Conclusion
This compound lactate is a well-established agent for inducing uterine contractions, primarily for second-trimester pregnancy termination. Its mechanism of action involves the activation of uterine mast cells and the subsequent release of contractile mediators like histamine, as well as the stimulation of prostaglandin release through mechanical means. The provided protocols and data offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and underlying mechanisms of this compound. It is important to note that while effective, the induction-to-abortion interval with this compound lactate can be longer compared to newer agents like misoprostol, although this can be mitigated with the use of priming agents like mifepristone or co-administration of prostaglandins.
References
- 1. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethacridine in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethacridine, an aromatic organic compound derived from acridine, is a well-established antiseptic agent. Its lactate salt, this compound lactate (also known as Rivanol), is particularly noted for its bacteriostatic and bactericidal properties. These application notes provide a comprehensive overview of the use of this compound in microbiology for bacterial inhibition, including its mechanism of action, spectrum of activity, and detailed protocols for its evaluation.
Mechanism of Action
The primary antibacterial mechanism of this compound involves the intercalation into bacterial DNA .[1] As a planar aromatic molecule, this compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal helical structure, leading to an unwinding and elongation of the DNA strand.[2] Consequently, essential cellular processes such as DNA replication and transcription are inhibited, ultimately leading to bacterial cell death.[1][2] This mode of action makes this compound an effective agent against a range of bacteria. Some studies also suggest that this compound lactate may act as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor.[3]
Figure 1: Proposed mechanism of action for this compound's antibacterial activity.
Spectrum of Antibacterial Activity
This compound lactate has demonstrated a broad spectrum of activity, with a notable efficacy against Gram-positive bacteria.[4] It has been reported to be effective against clinically significant pathogens such as Streptococci and Staphylococci.[4] While generally less effective against Gram-negative bacteria, studies have shown inhibitory activity against certain species.[4][5]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Lactate Against Various Bacterial Strains
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus cereus | MTCC 131621 | Gram-positive | 6.2 (MIC⁹⁰) | [4][5] |
| Salmonella enterica | ATCC 14028 | Gram-negative | 9.7 (MIC⁹⁰) | [4][5] |
| Escherichia coli K1 | MTCC 710859 | Gram-negative | >100¹ | [4] |
| Serratia marcescens | MTTC 13880 | Gram-negative | >100¹ | [4] |
| Pseudomonas aeruginosa | ATCC 10145 | Gram-negative | >100¹ | [4] |
| Streptococcus pyogenes | ATCC 12344 | Gram-positive | >100¹ | [4] |
| Streptococcus pneumoniae | ATCC 33400 | Gram-positive | >100¹ | [4] |
¹Note: While a specific MIC was not determined, 100% killing was observed at a concentration of 100 µg/mL.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound.
Figure 2: General experimental workflow for assessing the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound lactate
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound lactate in a suitable solvent (e.g., sterile deionized water or DMSO) to a known high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies and inoculate into 5 mL of broth medium.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated broth without this compound.
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Time-Kill Assay Protocol
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound lactate
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates
-
Incubator and shaker
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol, diluted to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a larger volume of broth.
-
Set up Test Conditions:
-
Prepare tubes or flasks containing the bacterial inoculum and this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without this compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
-
Anti-Biofilm Assay Protocol (Crystal Violet Method)
This protocol evaluates the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms. A study has indicated the efficacy of this compound lactate against biofilms of Pseudomonas aeruginosa and Staphylococcus aureus.[6]
Materials:
-
This compound lactate
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate broth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
Procedure for Biofilm Inhibition:
-
Prepare Plate: Add 100 µL of broth containing serial dilutions of this compound to the wells of a microtiter plate.
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated relative to the growth control.
-
Procedure for Biofilm Eradication:
-
Form Biofilm: Add 200 µL of a standardized bacterial inoculum to the wells and incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Treatment: Gently remove the planktonic cells and wash the wells with PBS. Then, add 200 µL of broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay.
Checkerboard Assay Protocol for Synergy Testing
This assay is used to evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and another antimicrobial agent.
Materials:
-
This compound lactate
-
Second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Appropriate broth medium
-
Standardized bacterial inoculum
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare 2-fold serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare 2-fold serial dilutions of the second antimicrobial agent vertically (e.g., down rows A-G).
-
-
Combine Agents: The checkerboard plate is set up so that each well contains a unique combination of concentrations of the two drugs.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Controls: Include rows and columns with each drug alone to determine their individual MICs. Also include growth and sterility controls.
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. Determine the MIC of each drug alone and in combination.
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Conclusion
This compound remains a relevant compound for microbiological research due to its distinct mechanism of action and efficacy against a range of bacteria, particularly Gram-positive pathogens. The protocols outlined in these application notes provide a standardized framework for researchers to investigate and characterize the antibacterial and anti-biofilm properties of this compound, contributing to a deeper understanding of its potential applications in drug development and infection control.
References
- 1. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Escherichia coli O157 and Non-O157 Isolates Are More Susceptible to l-Lactate than to d-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethacridine Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution and stability of Ethacridine Lactate in aqueous solutions is paramount for experimental accuracy and product efficacy. This technical support center provides a comprehensive guide to troubleshooting common precipitation issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound Lactate in water?
This compound Lactate is generally described as sparingly soluble in cold water and more soluble in hot water.[1][2] Quantitatively, its solubility is approximately 1 part in 15 parts of water, which translates to about 6.67 g/100 mL.[3] There are some conflicting reports regarding the effect of temperature, with one source indicating a solubility of approximately 15% at 25°C and 9% at 100°C.[1] This suggests that prolonged heating at high temperatures might lead to degradation or other chemical changes affecting solubility.
Q2: What is the optimal pH for dissolving this compound Lactate in an aqueous solution?
The pH of a 2% aqueous solution of this compound Lactate typically falls between 5.5 and 7.0.[4] While specific data on the direct relationship between pH and solubility is limited, the antibacterial activity of this compound is known to increase in alkaline solutions.[2] This is likely due to the deprotonation of the acridine ring's amino groups, which can decrease its aqueous solubility and lead to precipitation of the free base form. Therefore, maintaining a slightly acidic to neutral pH is recommended for optimal dissolution and stability.
Q3: Can the presence of other salts in my buffer cause this compound Lactate to precipitate?
Yes, the presence of other salts can lead to the precipitation of this compound Lactate. This can occur through a few mechanisms, including the "common ion effect" and general ionic strength effects. This compound Lactate is incompatible with chloride, iodide, and phenol-containing solutions.[5] The addition of salts containing ions that are also present in this compound Lactate (lactate or the this compound cation) can decrease its solubility. Furthermore, high concentrations of other salts can alter the ionic strength of the solution, potentially reducing the solubility of this compound Lactate.
Q4: I observed a precipitate after storing my this compound Lactate solution. What could be the cause?
Precipitation upon storage can be due to several factors:
-
Temperature Changes: If the solution was prepared at an elevated temperature and then cooled, the solubility of this compound Lactate may decrease, leading to precipitation.
-
pH Shifts: Absorption of atmospheric CO2 can lower the pH of unbuffered solutions, while interaction with alkaline glass containers can raise the pH. As discussed, a shift towards a more alkaline pH can cause the precipitation of the less soluble free base.
-
Photodegradation: this compound Lactate is light-sensitive. Exposure to light can lead to degradation products that may be less soluble. It is recommended to store solutions in opaque containers.
-
Evaporation: Over time, evaporation of the solvent will increase the concentration of this compound Lactate, potentially exceeding its solubility limit.
Troubleshooting Guide
Issue 1: this compound Lactate powder is not dissolving completely.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Insufficient Solvent | Increase the volume of water used for dissolution. Refer to the solubility data to ensure you are not exceeding the saturation point. | Protocol 1: Basic Dissolution: 1. Weigh the desired amount of this compound Lactate powder. 2. Add a small amount of purified water to form a paste. 3. Gradually add the remaining volume of water while stirring continuously. |
| Low Temperature | Gently warm the solution while stirring. This compound Lactate is more soluble in hot water.[2] Do not boil for extended periods, as this may affect stability. | Protocol 2: Dissolution with Gentle Heating: 1. Follow steps 1-3 of Protocol 1. 2. Place the container in a water bath set to 40-50°C. 3. Stir until the powder is completely dissolved. 4. Allow the solution to cool to room temperature before use. |
| Inadequate Agitation | Use a magnetic stirrer or vortex mixer to ensure thorough mixing. Sonication can also be employed to break up powder agglomerates and enhance dissolution. | Protocol 3: Aided Dissolution: 1. Follow steps 1-3 of Protocol 1. 2. Place the container in an ultrasonic bath for 5-10 minute intervals until the solution is clear. |
Issue 2: A precipitate forms after the solution is prepared.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| pH is too high (alkaline) | Measure the pH of the solution. If it is above 7.0, adjust it to a slightly acidic or neutral range (pH 5.5-7.0) by adding a dilute acid (e.g., 0.1M HCl) dropwise while monitoring the pH. | Protocol 4: pH Adjustment: 1. Calibrate a pH meter according to the manufacturer's instructions. 2. Place the probe in the this compound Lactate solution and record the initial pH. 3. If the pH is >7.0, add 0.1M HCl drop by drop while stirring. 4. Monitor the pH continuously and stop adding acid once the desired pH range is reached. |
| Presence of Incompatible Salts | Review the composition of your buffer or solution. Avoid using buffers containing high concentrations of chlorides or other incompatible ions. Consider using a different buffer system, such as a phosphate or acetate buffer, after verifying compatibility. | Protocol 5: Buffer Compatibility Test: 1. Prepare a small, concentrated stock solution of this compound Lactate in purified water. 2. In separate test tubes, add a small volume of your intended buffer solutions. 3. Add a small aliquot of the this compound Lactate stock solution to each buffer and observe for any immediate or delayed precipitation. |
| Supersaturation and Cooling | If the solution was prepared with heating, it might be supersaturated at room temperature. Try preparing a more dilute solution or maintain the solution at a slightly elevated temperature if the experiment allows. | Protocol 6: Serial Dilution for Determining Practical Solubility: 1. Prepare a saturated solution of this compound Lactate at room temperature. 2. Create a series of dilutions from the saturated solution. 3. Observe the dilutions over time at the intended storage temperature to determine the highest concentration that remains stable without precipitation. |
Data Presentation
Table 1: Solubility of this compound Lactate in Water
| Temperature | Solubility ( g/100 mL) | Reference |
| Room Temperature | ~6.67 (1 part in 15 parts water) | [3] |
| 25°C | ~15 | [1] |
| 100°C | ~9 | [1] |
Note: The conflicting data on temperature dependence highlights the need for careful experimental validation of solubility at different temperatures.
Table 2: pH of Aqueous this compound Lactate Solution
| Concentration | pH Range | Reference |
| 2% (w/v) | 5.5 - 7.0 | [4] |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors leading to this compound precipitation.
References
Ethacridine lactate side effects and toxicity in clinical use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and toxicity of ethacridine lactate in clinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known clinical side effects of this compound lactate?
A1: In its clinical use, primarily as an antiseptic and for second-trimester pregnancy termination, this compound lactate has been associated with several side effects. These range from common, localized reactions to more systemic issues. Reported adverse effects include hypersensitivity reactions, delayed wound healing, nausea, vomiting, headache, and fluctuations in heart rate.[1] One study on its use for pregnancy termination reported complications in 14.4% of cases, including cervical tears (5.4%), incomplete expulsion of the fetus (5.4%), severe bleeding, and vaginal laceration.[2]
Q2: What is the acute toxicity profile of this compound lactate?
A2: Acute toxicity data from animal studies are available and summarized in the table below. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][4]
Q3: Is this compound lactate considered a mutagen or carcinogen?
Q4: What are the known effects of this compound lactate on cellular signaling pathways?
A4: Research suggests that this compound lactate can modulate several signaling pathways. It has been shown to reduce the gene expression of inflammatory markers such as interleukin 6 (IL-6), interleukin 1β (IL-1β), and tumor necrosis factor α (TNF-α).[6] This anti-inflammatory effect may be linked to the inhibition of the NF-κB signaling pathway. Additionally, this compound lactate has been found to enhance the interaction of the transcriptional co-activator with PDZ-binding motif (TAZ), a key component of the Hippo signaling pathway, which can influence cell proliferation and differentiation.
Q5: How does this compound lactate impact intestinal barrier function?
A5: Studies using in vitro models have shown that this compound lactate can attenuate stress-induced intestinal barrier dysfunction. It helps in the normalization of the expression of genes related to tight junctions, adherent junctions, and mucins, which are crucial for maintaining the integrity of the intestinal barrier.[6]
Troubleshooting Guides for Experimental Use
Problem: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and plate cells at a density within the linear range of the assay for your specific cell line.
-
-
Possible Cause 2: Interference of this compound lactate with assay reagents.
-
Solution: this compound lactate is a yellow-colored compound, which can interfere with colorimetric assays like the MTT assay. Include a "no-cell" control with this compound lactate at all tested concentrations to measure its intrinsic absorbance and subtract this from the experimental wells. For fluorescence-based assays, check for autofluorescence of the compound.
-
-
Possible Cause 3: Instability of the compound in culture media.
-
Solution: Prepare fresh dilutions of this compound lactate for each experiment from a stock solution. Check for any precipitation of the compound in the media during the incubation period.
-
Problem: Unexpected inflammatory response in cell culture.
-
Possible Cause 1: Endotoxin contamination.
-
Solution: Use endotoxin-free reagents and consumables. Test your this compound lactate stock solution for endotoxin contamination.
-
-
Possible Cause 2: Pro-inflammatory effects at high concentrations.
-
Solution: While this compound lactate has shown anti-inflammatory properties at certain concentrations, higher concentrations could induce cellular stress and a pro-inflammatory response. Perform a dose-response experiment to identify the optimal concentration range for your desired effect.
-
Quantitative Data Summary
Table 1: Acute Toxicity of this compound Lactate
| Route of Administration | Species | LD50 Value | Reference(s) |
| Oral | Rat | 2380 mg/kg | [3][7] |
| Dermal | Mouse | 120 mg/kg | [3][7] |
| Intraperitoneal | Mouse | 42 mg/kg | [5] |
| Subcutaneous | Mouse | 120 mg/kg | [5] |
Table 2: Clinical Side Effects and Complications of this compound Lactate for Second Trimester Pregnancy Termination (n=56)
| Side Effect / Complication | Incidence Rate (%) | Reference(s) |
| Overall Complications | 14.4% | [2] |
| Cervical Tear | 5.4% | [2] |
| Incomplete Expulsion | 5.4% | [2] |
| Severe Bleeding | Not specified | [2] |
| Vaginal Laceration | Not specified | [2] |
| Sepsis | 0% | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using LDH Assay
This protocol outlines the measurement of cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Target cells (e.g., HaCaT for skin, HCE-T for eye)
-
96-well clear flat-bottom plates
-
This compound lactate stock solution (in an appropriate solvent, e.g., sterile water or DMSO)
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound lactate in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include wells for "no-cell" (medium only), "vehicle control" (cells with solvent), and "maximum LDH release" (cells to be lysed later).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer (or Triton X-100 to a final concentration of 1%) to the "maximum LDH release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100
Protocol 2: Assessment of Anti-Inflammatory Activity
This protocol describes how to assess the effect of this compound lactate on the production of inflammatory cytokines in response to an inflammatory stimulus (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well plates
-
This compound lactate stock solution
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound lactate (determined from cytotoxicity assays) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound lactate-treated, LPS-stimulated wells to the LPS-only stimulated wells to determine the percentage of inhibition.
Visualizations
Caption: Workflow for LDH Cytotoxicity Assay.
Caption: Proposed NF-κB Inhibition by this compound Lactate.
Caption: this compound Lactate's Influence on TAZ Signaling.
References
- 1. [PDF] The effect of lactate on myometrial contractility | Semantic Scholar [semanticscholar.org]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Lactate | C18H21N3O4 | CID 15789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethacridine Efficacy in Second-Trimester Termination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective use of Ethacridine lactate in second-trimester pregnancy termination. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound lactate in inducing second-trimester abortion?
This compound lactate is believed to induce uterine contractions through the stimulation of endogenous prostaglandin production.[1] When instilled into the extra-amniotic space, it causes stripping of the amniotic membranes from the uterine wall, which leads to the release of prostaglandins and oxytocin, as well as mechanical stimulation of the uterus.[2] Some research also suggests that this compound may act by activating uterine mast cells, which in turn release mediators that cause myometrial contraction.
Q2: What are the expected success rates and induction-to-abortion intervals with this compound lactate alone?
When used as a standalone agent, extra-amniotic this compound lactate has a success rate of approximately 92%.[3] The median induction-to-abortion interval is around 35 hours.[3] However, this can be significantly reduced by the supplementary use of prostaglandins.[3]
Q3: How can the efficacy of this compound lactate be improved?
The efficacy of this compound lactate can be significantly enhanced by combining it with other agents that promote uterine contractility and cervical ripening. Combination therapies have been shown to shorten the induction-to-abortion interval and, in some cases, increase the success rate.
Troubleshooting Guide
Issue 1: Failed Induction or Prolonged Induction-to-Abortion Interval
Possible Causes:
-
Insufficient uterine response to this compound lactate alone.
-
Suboptimal cervical conditions (low Bishop score).
-
Individual patient variability in drug metabolism and response.
Troubleshooting Steps:
-
Supplement with Prostaglandins: The addition of prostaglandins, such as misoprostol or a 15-methyl prostaglandin F2 alpha analogue, can significantly shorten the induction-abortion interval.[3][4]
-
Administer Oxytocin: An intravenous infusion of oxytocin can be used to augment uterine contractions, particularly after the initial administration of this compound lactate.[5][6] Combining this compound lactate with oxytocin has been shown to shorten the mean induction-abortion interval.[6]
-
Prime with Mifepristone: Pre-treatment with mifepristone, a progesterone receptor antagonist, sensitizes the myometrium to the effects of prostaglandins and can significantly reduce the induction-to-abortion interval when used before this compound lactate administration.[2][7]
-
Consider Re-instillation: In cases of no response after a significant period, a second instillation of this compound lactate may be considered, although this is less common with modern combination protocols.[8]
-
Alternative Methods: If the above measures fail, transitioning to a different method of termination, such as a misoprostol-only regimen or mechanical methods like a modified condom balloon, should be considered.[9]
Issue 2: Management of Side Effects
Common Side Effects:
-
Nausea and vomiting
-
Headache
-
Fever
-
Abdominal pain/cramping
Management Strategies:
-
Nausea and Vomiting: Prophylactic or therapeutic administration of antiemetics can be effective.
-
Pain Management: Analgesics can be administered to manage abdominal cramping and pain.
-
Fever: Antipyretics can be used to manage fever. It is also crucial to rule out infection.
-
Monitoring: Closely monitor vital signs and for any signs of complications such as hemorrhage or infection.
Issue 3: Incomplete Abortion
Possible Cause:
-
Inadequate uterine contractions to expel all products of conception.
Management:
-
Uterine Evacuation: In cases of incomplete abortion, surgical uterine evacuation (curettage) is necessary to remove any retained products of conception.[3]
-
Post-Procedure Ultrasound: An ultrasound can confirm the complete expulsion of fetal and placental tissues.
Data Presentation
Table 1: Efficacy of this compound Lactate Alone and in Combination Therapies
| Treatment Regimen | Success Rate (%) | Mean/Median Induction-Abortion Interval (hours) | Reference |
| This compound Lactate (extra-amniotic) | 92% | 35 (median) | [3] |
| This compound Lactate + 15-methyl PGF2α | 98% | 19 (median) | [3] |
| This compound Lactate (intra-amniotic) | 97.8% | Not specified | [7] |
| Mifepristone + this compound Lactate (intra-amniotic) | 100% | Significantly less than this compound alone | [7] |
| This compound Lactate + Oxytocin | Not specified | 10.8 ± 2.6 | [5] |
| Mifepristone + this compound Lactate + Oxytocin | 98.3% | 10.9 ± 2.6 | [2] |
| This compound Lactate + Misoprostol | 95% (1st Trimester) | 20 (mean) | [4] |
Table 2: Common Complications Associated with Extra-Amniotic this compound Lactate
| Complication | Incidence (%) | Reference |
| Unplanned Uterine Evacuation | 6% | [3] |
| Pelvic Infection | 4% | [3] |
| Hemorrhage | 1% | [3] |
Experimental Protocols
Protocol 1: Extra-Amniotic Instillation of this compound Lactate
Materials:
-
0.1% this compound lactate solution
-
Sterile Foley's catheter (No. 16)
-
Magill's forceps
-
Syringe
-
Sterile gauze
-
Pethidine and an anti-emetic (optional, for patient comfort)
Procedure:
-
Position the patient and disinfect the vagina and cervix.
-
Expose the cervix using a speculum and hold the anterior lip with forceps.
-
Introduce the sterilized Foley's catheter through the cervical canal using Magill's forceps.
-
Advance the catheter into the extra-amniotic space, between the uterine wall and the fetal sac, for approximately 15-20 cm.
-
Slowly inject the 0.1% this compound lactate solution. The volume is typically 10 ml per week of gestation, up to a maximum of 150 ml.[8]
-
Inflate the catheter bulb with 5-10 cc of air or sterile water.
-
Fold and tie the outer end of the catheter. A vaginal tampon may be used to keep the catheter in place.
-
The catheter is typically removed after a set period (e.g., 2-6 hours) or when expelled spontaneously.[2][4]
Protocol 2: Combination Therapy with Mifepristone and Oxytocin
Procedure:
-
Administer 200 mg of mifepristone orally 36 hours prior to the this compound lactate instillation.[2]
-
Perform the extra-amniotic instillation of this compound lactate as described in Protocol 1.
-
Following the removal or expulsion of the Foley's catheter, initiate an intravenous infusion of oxytocin.
-
A common starting dose for the oxytocin infusion is 6 mU/min, with the dose increased incrementally (e.g., every 20-30 minutes) based on uterine response, up to a maximum rate (e.g., 100 mIU/min).[2][5]
-
Monitor uterine contractions and fetal expulsion.
Visualizations
Caption: Proposed mechanism of this compound lactate-induced uterine contraction.
Caption: Troubleshooting workflow for failed this compound lactate induction.
References
- 1. Medical methods for mid‐trimester termination of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second trimester pregnancy termination using extra-amniotic this compound lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. Randomized study on the effect of adding oxytocin to this compound lactate or misoprostol for second-trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of mifepristone in combination with this compound lactate for second trimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jogi.co.in [jogi.co.in]
- 9. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
Technical Support Center: Overcoming Resistance to Ethacridine's Antimicrobial Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethacridine. The information is designed to help address specific issues that may arise during antimicrobial experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary antimicrobial mechanism of action for this compound?
This compound is an aromatic organic compound based on acridine.[1] Its primary mechanism of action is as a DNA intercalating agent.[2] The planar acridine structure inserts itself between the base pairs of bacterial DNA, disrupting the DNA structure and inhibiting both DNA and RNA synthesis, which ultimately leads to bacterial cell death.[2] While its main application is as a topical antiseptic, it has demonstrated effectiveness against a range of bacteria, particularly Gram-positive organisms like Staphylococcus and Streptococcus.[2]
Q2: What are the likely mechanisms of bacterial resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, bacteria can develop resistance to acridine-based compounds and other DNA intercalating agents through several general mechanisms:
-
Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for resistance to various antimicrobial compounds. These pumps actively transport drugs, including acridine dyes, out of the bacterial cell, preventing them from reaching their intracellular target at a sufficient concentration.[3][4][5]
-
Target Modification: Mutations in the target enzymes, such as DNA topoisomerases or DNA gyrase, can prevent the effective binding of intercalating agents. While this compound's primary target is the DNA itself, alterations in proteins that closely interact with DNA could potentially reduce its efficacy.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of this compound into the cell. This is a more general mechanism of resistance to various antibiotics.
-
DNA Repair Mechanisms: Bacteria possess robust DNA repair systems. Upregulation of these pathways could potentially counteract the DNA damage induced by this compound, leading to increased tolerance.
Q3: How can I determine if my bacterial strain is resistant to this compound?
The most common method to determine bacterial susceptibility to an antimicrobial agent is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria under defined conditions. This is typically determined using a broth microdilution or agar dilution method. A significant increase in the MIC of this compound for your test strain compared to a known susceptible reference strain would indicate resistance.
Troubleshooting Guides
Problem: this compound demonstrates reduced or no efficacy against my bacterial strain.
Possible Cause 1: Intrinsic Resistance
Some bacterial species are intrinsically less susceptible to certain antimicrobial agents. For example, this compound is generally more effective against Gram-positive bacteria. Gram-negative bacteria, with their outer membrane, can be inherently more resistant. Pseudomonas aeruginosa is a notable example of a Gram-negative bacterium that often exhibits high levels of intrinsic resistance to many antimicrobials due to its low outer membrane permeability and the presence of various efflux pumps.
Suggested Action:
-
Review the literature to determine the expected susceptibility of your bacterial species to this compound.
-
If working with a species known for intrinsic resistance, consider strategies to enhance this compound's efficacy, such as using it in combination with a membrane-permeabilizing agent.
Possible Cause 2: Acquired Resistance
Your bacterial strain may have acquired resistance to this compound. This is more likely if the strain has been previously exposed to this compound or other acridine-based compounds. The underlying mechanisms are likely related to increased efflux or target site modifications.
Suggested Experiments:
-
Efflux Pump Inhibition Assay: To investigate the role of efflux pumps, perform an MIC assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC of this compound in the presence of the EPI would suggest that efflux is a major mechanism of resistance.
-
Comparative Genomic Analysis: If you have a susceptible parental strain, sequence the genome of your resistant isolate and compare it to the parental strain. Look for mutations in genes encoding for efflux pumps, DNA topoisomerases, DNA gyrase, or other DNA-binding proteins.
Possible Cause 3: Biofilm Formation
Bacteria within a biofilm are often significantly more resistant to antimicrobial agents than their planktonic counterparts. The biofilm matrix can act as a physical barrier, preventing this compound from reaching the bacterial cells.
Suggested Action:
-
Determine if your experimental conditions are conducive to biofilm formation.
-
If you suspect biofilm-related resistance, consider using this compound in combination with a biofilm-disrupting agent.
Problem: I am observing inconsistent results in my this compound susceptibility testing.
Possible Cause 1: Inoculum Preparation
The density of the bacterial inoculum is a critical factor in susceptibility testing. An inoculum that is too dense can lead to falsely high MIC values, while an inoculum that is too sparse can lead to falsely low MIC values.
Suggested Action:
-
Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.
-
Perform colony counts on your inoculum to verify the number of colony-forming units (CFU)/mL.
Possible Cause 2: Media Composition
The composition of the culture medium can influence the activity of some antimicrobial agents. For example, the presence of certain ions or a specific pH can affect the stability or uptake of the drug.
Suggested Action:
-
Use the recommended standard medium for susceptibility testing of your bacterial species (e.g., Mueller-Hinton Broth).
-
Ensure the pH of the medium is within the recommended range.
Possible Cause 3: this compound Solution Stability
This compound solutions may be light-sensitive or degrade over time.
Suggested Action:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Store stock solutions protected from light and at the recommended temperature.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Lactate against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Salmonella enterica | - | MIC₉₀: 9.7 | [2] |
| Bacillus cereus | - | MIC₉₀: 6.2 | [2] |
| Escherichia coli | K1 | >100 | [2] |
| Serratia marcescens | - | >100 | [2] |
| Pseudomonas aeruginosa | - | >100 | [2] |
| Streptococcus pyogenes | - | <100 (bactericidal) | [2] |
| Streptococcus pneumoniae | - | <100 (bactericidal) | [2] |
Note: MIC₅₀ and MIC₉₀ refer to the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound lactate stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and will halve the this compound concentration in each well. b. Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent.
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.
-
Inoculate the plate with the test bacterium as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for efflux pump systems of bacteria by the new acridine orange agar method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ethacridine-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ethacridine-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound lactate and what are its primary mechanisms of action in cell culture?
This compound lactate, also known as Rivanol, is an aromatic organic compound derived from acridine. It is used as a topical antiseptic and for second-trimester abortion.[1] In cell culture, its primary mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxicity.[2][3]
-
Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition: this compound is an inhibitor of PARG, an enzyme involved in the DNA damage response.[1][4] Inhibition of PARG can lead to the accumulation of poly(ADP-ribose) (PAR) polymers, which can cause replication fork stalling and cell death, particularly in cancer cells.[4][5]
Q2: At what concentrations does this compound lactate typically become cytotoxic to cells in culture?
The cytotoxic concentration of this compound lactate is cell-type dependent and varies significantly across different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How can I assess the level of this compound-induced cytotoxicity in my cell cultures?
Standard cell viability and cytotoxicity assays can be used to quantify the effects of this compound. The two most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells. Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q4: What are the known signaling pathways involved in this compound-induced cell death?
This compound has been shown to induce apoptosis in a dose-dependent manner in cancer cells.[1] The apoptotic process is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. For acridine derivatives, the apoptotic cascade often involves:
-
Generation of Reactive Oxygen Species (ROS): Acridine compounds can induce oxidative stress, leading to an increase in intracellular ROS.
-
Mitochondrial Depolarization: Increased ROS can lead to a loss of mitochondrial membrane potential.
-
Involvement of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis.
-
Caspase Activation: The apoptotic signal culminates in the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[6][7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound lactate.
Issue 1: Higher-than-expected cytotoxicity at low concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity: Your cell line may be particularly sensitive to DNA intercalating agents or PARG inhibitors. | Perform a careful dose-response study with a wide range of concentrations to determine the precise IC50 value for your cell line. Consider using a less sensitive cell line if your experimental design allows. |
| Photosensitivity of this compound: this compound is sensitive to light and can degrade, potentially forming more toxic byproducts.[9] | Protect your this compound stock solutions and cell cultures from light by using amber tubes and wrapping culture plates in foil. |
| Serum Starvation: Serum starving cells before treatment can synchronize them in the cell cycle but may also increase their sensitivity to certain drugs. | If not essential for your experiment, avoid prolonged serum starvation. If required, optimize the duration of starvation to minimize stress on the cells. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation: this compound lactate may not be fully solubilized, leading to variations in the effective concentration. | Ensure complete solubilization of the this compound lactate powder. DMSO is a common solvent.[8] For aqueous solutions, gentle warming and sonication may be necessary. Prepare fresh dilutions for each experiment. |
| Variability in Cell Health and Density: Inconsistent cell passage number, confluency, or initial seeding density can affect the cellular response to treatment. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Fluorescence Interference: this compound is a fluorescent compound, which may interfere with fluorescence-based viability assays (e.g., those using resazurin or Calcein AM).[10] | If using a fluorescence-based assay, run a control with this compound in cell-free media to quantify its intrinsic fluorescence and subtract this background from your experimental wells. Consider using a colorimetric assay like MTT or LDH, which are less prone to this type of interference. |
Issue 3: High background in LDH cytotoxicity assay.
| Potential Cause | Troubleshooting Step |
| LDH in Serum: Fetal Bovine Serum (FBS) in the culture medium contains LDH, which can contribute to high background readings.[11][12] | Reduce the percentage of FBS in your culture medium during the experiment, if tolerated by your cells (e.g., to 1-5%). Always include a "medium-only" control to determine the background LDH activity from the serum. |
| Compound Color Interference: this compound lactate solutions are yellow, which can interfere with the colorimetric readout of the LDH assay.[13] | Include a "compound in medium-only" control for each concentration of this compound lactate. Subtract the absorbance of this control from the absorbance of your treated cell samples. |
Strategies for Minimizing this compound-Induced Cytotoxicity
For experiments where the primary goal is not to study cytotoxicity but to utilize other properties of this compound, the following strategies may help to reduce unwanted cell death:
-
Use of Antioxidants: Since acridine derivatives can induce oxidative stress, co-treatment with an antioxidant may mitigate cytotoxicity. N-acetylcysteine (NAC) is a widely used antioxidant that has been shown to reduce lactate levels and oxidative stress.[14][15][16][17] A pilot experiment to determine the optimal concentration of NAC for your cell line is recommended.
-
Modulation of Experimental Conditions:
-
Reduce Incubation Time: Limit the duration of exposure to this compound to the minimum time required to observe the desired effect.
-
Optimize Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Overexpression of Anti-Apoptotic Proteins: For mechanistic studies, genetically engineering cells to overexpress anti-apoptotic proteins like Bcl-2 can inhibit apoptosis.[18][19][20][21] Overexpression of Bcl-2 has been shown to block apoptosis induced by various stimuli by preventing mitochondrial depolarization and ROS generation.[20]
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and its derivatives can vary widely depending on the cell line and the assay conditions.
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| This compound | Vero E6 | Not Specified | ~0.08 (EC50) |
| Acridine Derivative 1 | HTB-26 (Breast Cancer) | Not Specified | 10 - 50 |
| Acridine Derivative 1 | PC-3 (Prostate Cancer) | Not Specified | 10 - 50 |
| Acridine Derivative 1 | HepG2 (Liver Cancer) | Not Specified | 10 - 50 |
| Acridine Derivative 2 | HCT116 (Colon Cancer) | Not Specified | 0.34 |
Note: This table provides a selection of reported IC50/EC50 values to illustrate the range of concentrations. It is essential to determine the IC50 for your specific cell line and experimental conditions.[22][23][24][25]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound lactate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This protocol is a general guideline for a colorimetric LDH cytotoxicity assay. Refer to the manufacturer's instructions for specific kit details.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: Cells treated with a lysis buffer (provided with the kit) to induce maximum LDH release.
-
Medium Background Control: Wells containing only culture medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.[12][26]
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for LDH Cytotoxicity Assay.
Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.
References
- 1. This compound Induces Apoptosis and Differentiation in Thyroid Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 9. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of N‐acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of N-acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. n-acetylcysteine decreases lactate: Topics by Science.gov [science.gov]
- 17. mdpi.com [mdpi.com]
- 18. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Bcl-2 overexpression inhibits generation of intracellular reactive oxygen species and blocks adriamycin-induced apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 25. agilent.com [agilent.com]
- 26. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antiseptic Properties of Ethacridine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in your experiments aimed at enhancing the antiseptic properties of Ethacridine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antiseptic properties?
A1: this compound lactate exerts its antiseptic effect primarily through DNA intercalation.[1][2] It binds to the bacterial DNA, fitting between the nucleotide base pairs.[2] This action disrupts essential cellular processes such as DNA replication and transcription, ultimately inhibiting bacterial growth and proliferation.[1][3] Additionally, this compound lactate is a poly(ADP-ribose) glycohydrolase (PARG) inhibitor.[4]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound is most effective against Gram-positive bacteria, such as Streptococcus and Staphylococcus species.[1][2][5][6][7] While it shows activity against some Gram-negative bacteria like Escherichia coli, Salmonella, and Shigella, it is generally considered ineffective against others, notably Pseudomonas aeruginosa.[1][5][6]
Q3: Can the antiseptic properties of this compound be enhanced by incorporating it into novel drug delivery systems?
A3: Yes, incorporating this compound into novel drug delivery systems is a key strategy for enhancing its antiseptic properties.[8][9] Nanotechnology, in particular, offers a promising approach for the targeted delivery of this compound, potentially boosting its potency while minimizing harm to host tissues.[8][9] For instance, loading this compound onto functionalized graphene oxide nanocarriers has been explored to create nanoformulations with distinct and controllable physicochemical properties.[8][9]
Q4: Is this compound effective against bacterial biofilms?
A4: Recent studies suggest that this compound has the potential to inhibit biofilm formation and may be effective against bacteria within biofilms, such as those formed by Staphylococcus aureus.[9][10] This makes it a compelling candidate for treating chronic wounds where biofilms are a significant challenge.[10][11] However, some studies have shown its efficacy against biofilms, particularly those of P. aeruginosa, to be low compared to other antiseptics.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent antibacterial activity in vitro. | - Formulation Instability: this compound lactate may degrade under certain conditions (e.g., exposure to light or incompatible excipients). - Incorrect pH: The antibacterial activity of this compound is pH-dependent.[12] - Resistant Bacterial Strain: The target microorganism may have inherent or acquired resistance. | - Stability Testing: Conduct stability studies on your formulation under various storage conditions. Store stock solutions protected from light. For long-term stability, consider storing in anhydrous DMSO at -20°C to -80°C to prevent hydrolysis.[1] - pH Optimization: Ensure the pH of your experimental medium is optimized for this compound activity. - Strain Verification: Confirm the identity and susceptibility profile of your bacterial strain. Consider using a reference strain for comparison. |
| Low efficacy of this compound-loaded nanoparticles. | - Poor Drug Loading: Inefficient encapsulation of this compound within the nanoparticles. - Slow Drug Release: The nanoparticle formulation may be releasing the drug too slowly to achieve the minimum inhibitory concentration (MIC).[5] - Particle Aggregation: Nanoparticles may aggregate in the culture medium, reducing their effective concentration and interaction with bacteria. | - Optimize Loading Protocol: Vary parameters such as drug-to-carrier ratio, solvent, and mixing time during nanoparticle preparation. - Characterize Release Profile: Conduct in vitro drug release studies to understand the release kinetics of your formulation. - Surface Modification: Functionalize nanoparticles with stabilizing agents (e.g., glucosamine) to improve dispersion and biocompatibility.[5] |
| This compound hydrogel dressing shows poor wound healing in an animal model. | - Inadequate Moisture Balance: The hydrogel may be too dehydrating or too occlusive, leading to maceration. - Cytotoxicity: High concentrations of this compound or other formulation components may be toxic to host cells. - Poor Bioadhesion: The hydrogel may not adhere well to the wound bed, reducing the contact time of the active agent. | - Optimize Hydrogel Properties: Adjust the polymer concentration and cross-linking density to achieve optimal water vapor transmission rate (WVTR) and swelling capacity.[13] - Conduct Cytotoxicity Assays: Test the formulation on relevant cell lines (e.g., fibroblasts, keratinocytes) to ensure biocompatibility. Studies have shown limited toxicity of this compound nanoformulations on human cells via lactate dehydrogenase assays.[8][9] - Incorporate Bioadhesive Polymers: Include polymers like chitosan or pectin in the formulation to enhance adhesion to the wound site.[13] |
| Difficulty in eradicating biofilm with this compound treatment. | - Insufficient Penetration: The formulation may not effectively penetrate the extracellular polymeric substance (EPS) matrix of the biofilm. - Inadequate Contact Time: The duration of exposure may be too short to be effective against the protected biofilm bacteria. - Presence of P. aeruginosa: this compound is known to be less effective against P. aeruginosa biofilms.[3] | - Combination Therapy: Consider combining this compound with agents that can disrupt the biofilm matrix (e.g., enzymes) or other antiseptics. - Increase Exposure Time: Utilize a delivery system that provides sustained release of this compound over a longer period. - Alternative Antiseptics: For P. aeruginosa biofilms, consider alternative antiseptics like povidone-iodine or octenidine dihydrochloride, which have shown higher efficacy.[3] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Lactate
| Bacterial Strain | MIC₉₀ (µg/mL) | Reference |
| Salmonella enterica | 9.7 | [8][9][14] |
| Bacillus cereus | 6.2 | [8][9][14] |
Table 2: Efficacy of this compound-Based Formulations in Clinical/Preclinical Scenarios
| Application | Formulation | Efficacy/Outcome | Reference |
| Bacterial Vaginitis Treatment | This compound Lactate Solution (rinse) | 85% cure rate in the treatment group (n=200) compared to 60% in the control group. | [15] |
| Wound Healing (Anal Fistula) | 0.8-1.2% this compound Lactate Ointment | 100% effectiveness reported for healing the wound surface post-operation. | [16] |
| Second Trimester Abortion | 0.1% this compound Lactate Solution (extra-amniotic instillation) | Approximately 90% efficacy rate with minimal side effects. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Lactate-Loaded Graphene Oxide Nanocomposite
This protocol is based on the methodology for creating functionalized graphene-based nanocarriers for drug delivery.[8][9]
Objective: To synthesize a graphene oxide (GO) nanocomposite functionalized with glucosamine (GLA) and loaded with this compound lactate (EL).
Materials:
-
Graphene oxide (GO)
-
Glucosamine (GLA)
-
This compound lactate (EL)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
GO Functionalization: a. Disperse GO in deionized water through sonication. b. Activate the carboxyl groups on GO by adding EDC and NHS and stirring. c. Add glucosamine to the solution and stir to allow for amide bond formation between GO and GLA. d. Purify the resulting GO-GLA conjugate by centrifugation and washing with deionized water.
-
Drug Loading: a. Disperse the purified GO-GLA in a solution of this compound lactate in PBS. b. Stir the mixture to facilitate the loading of EL onto the GO-GLA nanocarrier through non-covalent interactions (e.g., π-π stacking, electrostatic interactions).[9] c. Centrifuge the mixture to separate the EL-loaded nanocomposite (GO-GLA-EL) from the unloaded drug. d. Wash the final product with PBS to remove any unbound this compound lactate.
-
Characterization: a. Confirm the synthesis and loading through techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).[8][9] b. Analyze the morphology and size using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[8][9]
Protocol 2: Biofilm-Oriented Antiseptics Test (BOAT)
This protocol is a simplified representation of the BOAT method used to assess the efficacy of antiseptics against bacterial biofilms.[3][11]
Objective: To evaluate the in vitro efficacy of an this compound formulation against a pre-formed bacterial biofilm.
Materials:
-
96-well microtiter plate
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound lactate formulation (test solution)
-
Phosphate-buffered saline (PBS) for washing
-
Crystal Violet stain (for visualization) or a viability assay kit (e.g., MTT, XTT)
Procedure:
-
Biofilm Formation: a. Inoculate wells of a 96-well plate with a standardized bacterial suspension. b. Incubate the plate under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation.
-
Antiseptic Treatment: a. Carefully remove the planktonic bacteria from the wells by aspiration. b. Gently wash the wells with PBS to remove non-adherent cells, leaving the biofilm intact. c. Add the this compound test solution to the wells. Include positive (biofilm with no treatment) and negative (sterile medium) controls. d. Incubate for a defined contact time (e.g., 1, 15, 30 minutes).[17]
-
Efficacy Assessment (Qualitative): a. Remove the antiseptic solution and wash the wells with PBS. b. Stain the remaining biofilm with Crystal Violet. c. Wash away excess stain and visually assess the amount of remaining biofilm compared to the positive control.
-
Efficacy Assessment (Quantitative): a. After treatment, add a viability reagent (e.g., MTT) to the wells. b. Incubate to allow for color development. c. Read the absorbance using a microplate reader to quantify the metabolic activity of the remaining viable bacteria. Calculate the percentage of biofilm eradication compared to the untreated control.
Visualizations
Caption: Mechanism of Action for this compound Lactate.
Caption: Experimental Workflow for Nanocomposite Formulation.
References
- 1. This compound lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 2. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of antiseptics containing povidone‐iodine, octenidine dihydrochloride and this compound lactate against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm‐oriented antiseptics test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites [mdpi.com]
- 6. This compound lactate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers: A Multi-Target Mechanism Revealed by Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, and Clinical RT-qPCR Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of antiseptics containing povidone-iodine, octenidine dihydrochloride and this compound lactate against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm-oriented antiseptics test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound lactate: Chemical properties; Uses_Chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. bloomtechz.com [bloomtechz.com]
- 16. CN102552113B - this compound lactate ointment as well as preparation method and application thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Reducing complications associated with Ethacridine-induced abortion
This guide provides researchers, scientists, and drug development professionals with technical support for using Ethacridine lactate in experimental abortion models, with a focus on mitigating associated complications.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound lactate in inducing abortion?
This compound lactate is believed to induce abortion primarily by stimulating the local production of endogenous prostaglandins, which in turn leads to uterine contractions.[1] This process is also thought to promote cervical ripening, making the cervix soften and dilate, which facilitates the expulsion of the products of conception.[2] Its antiseptic properties are a notable characteristic, which may contribute to a low incidence of sepsis.[3]
Signaling Pathway for this compound Lactate Action
Caption: Proposed mechanism of this compound lactate-induced abortion.
Q2: What are the most common complications associated with this compound-induced abortion, and how can they be minimized?
The most frequently encountered complications are incomplete abortion, hemorrhage, and cervical lacerations.[3][4] While this compound is generally considered safe, careful protocol adherence is crucial.
Troubleshooting Common Complications
| Symptom / Complication | Potential Cause | Recommended Action / Mitigation Strategy |
| Incomplete Abortion | Insufficient uterine contractions, cervical dystocia, or fetal transverse lie.[3] | - Augment with intravenous oxytocin to expedite delivery.[3] - Consider co-administration with prostaglandins (e.g., Misoprostol) to improve success rates.[4][5] - Perform ultrasound to confirm retained products of conception.[6] - If confirmed, surgical evacuation (D&C) may be necessary.[7] |
| Hemorrhage / Severe Bleeding | Uterine atony, incomplete expulsion of placenta, or cervical/vaginal tears.[3][7] | - Monitor vital signs and blood loss closely.[7] - Administer uterotonic agents like oxytocin or methylergonovine.[7] - Ensure complete evacuation of the uterus. - In cases of prior cesarean delivery, be aware of increased blood loss risk.[8] |
| Cervical Tear / Laceration | Rapid or forced expulsion through an inadequately ripened cervix.[3] | - Ensure gradual cervical ripening; combining this compound with prostaglandins may optimize this process.[2] - Avoid excessive force during any instrumentation. - Surgical repair is required if a tear occurs. |
| Pelvic Infection | Introduction of bacteria during the procedure; pre-existing infection. | - this compound's antiseptic properties inherently reduce infection risk.[3] - Adhere to strict sterile techniques during catheter insertion and fluid instillation. - Prophylactic antibiotics may be considered, especially in high-risk populations.[9] |
| Failed Abortion | Uterine inertia, uterine malformation, or incorrect catheter placement.[3][10] | - Confirm pregnancy and rule out uterine abnormalities with ultrasound before the procedure.[10] - If failure occurs, re-instillation can be attempted.[11] - Alternative methods (e.g., hysterotomy) may be required in rare cases.[3] |
| Uterine Rupture (Rare) | Pre-existing uterine scar (e.g., from prior cesarean section), congenital uterine anomalies.[12][13] | - Use with extreme caution in subjects with a scarred uterus; it is a significant risk factor.[12][14][15] - Avoid in cases of known uterine malformations like a unicornuate uterus with a rudimentary horn.[12] |
Q3: How can the induction-to-abortion interval be reduced?
The mean induction-abortion interval for this compound lactate alone can range from 20 to 41 hours.[3][16] This duration can be significantly shortened by using it in combination with other agents.
Comparison of this compound Lactate Regimens
| Regimen | Mean Induction-Abortion Interval | Success Rate | Key Findings |
| This compound Lactate (0.1%) alone | 35 hours[4] | 92%[4] | A safe and effective standalone method.[3][17] |
| This compound Lactate + Prostaglandin (PGF2α) | 19 hours[4] | 98%[4] | Adding a supplementary prostaglandin nearly halves the abortion interval.[4] |
| This compound Lactate + Carboprost | Optimal results when Carboprost is given 8 hours after this compound.[2] | Not specified | The delay allows this compound to produce sufficient cervical ripening for the prostaglandin to act effectively.[2] |
| Mifepristone then this compound + Oxytocin | 10.9 hours[18] | 98.3%[18] | Pre-treatment with mifepristone significantly shortens the interval.[18] |
| This compound Lactate + Misoprostol | 20 hours (1st Trimester)[5] | 95% (1st Trimester)[5] | Adding Misoprostol enhances the efficacy of this compound.[5] |
Q4: What are the primary contraindications for this compound lactate-induced abortion?
While this compound lactate is safer than hypertonic saline for subjects with cardiovascular or renal diseases[19], certain conditions are contraindications. These include:
-
Hypersensitivity to this compound or other acridine derivatives.[20]
-
Pre-existing uterine conditions that elevate the risk of uterine rupture, such as a previous classical cesarean section or certain uterine anomalies.[12][13]
-
Placenta previa and other placental abnormalities may increase the risk of hemorrhage, though one study found the combination with mifepristone to be safe in these cases.[8]
-
Active genital tract infection , although the antiseptic nature of this compound provides some protection.[3]
Experimental Protocols
Protocol: Extra-Amniotic Instillation of this compound Lactate
This protocol is a synthesis of methodologies described in peer-reviewed literature.[3][11] Researchers should adapt it based on their specific experimental model and institutional guidelines.
-
Subject Preparation:
-
Catheter Insertion:
-
This compound Instillation:
-
Slowly inject a 0.1% solution of this compound lactate through the catheter.[3][11]
-
The volume is typically calculated as 10 ml per week of gestation, up to a maximum of 150 ml.[11]
-
Inflate the catheter bulb with 5-10 cc of air or sterile saline to keep it in place.[11]
-
Fold and secure the outer end of the catheter. A vaginal tampon can be used to hold the catheter in situ.[11]
-
-
Monitoring and Augmentation:
-
Monitor the subject for the onset of uterine contractions, vaginal bleeding, and vital signs.[7]
-
If abortion is not progressing, an intravenous infusion of oxytocin can be initiated to expedite the process.[3][17]
-
For combination protocols, supplementary prostaglandins may be administered at a pre-determined interval (e.g., 6-8 hours later).[2][4]
-
-
Post-Expulsion Management:
Experimental Workflow Diagram
Caption: Standard workflow for this compound-induced abortion experiments.
Troubleshooting Guides
Guide: Management of Failed Abortion
A failed abortion is diagnosed when the products of conception are not expelled within a specified timeframe (e.g., 48-72 hours) after instillation.[11][22]
Decision Tree for Failed Abortion
Caption: Troubleshooting logic for managing a failed this compound induction.
References
- 1. Medical methods for mid‐trimester termination of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second trimester abortion with this compound lactate plus carboprost--which is the best time to administer the carboprost? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second trimester pregnancy termination using extra-amniotic this compound lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Abortion Complications Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 8. Mifepristone combined with this compound lactate for the second-trimester pregnancy termination in women with placenta previa and/or prior cesarean deliveries | Later Abortion Initiative [laterabortion.org]
- 9. Preventing infective complications relating to induced abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of failed prostaglandin abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jogi.co.in [jogi.co.in]
- 12. researchgate.net [researchgate.net]
- 13. Uterine Rupture - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Risk factors and outcomes associated with type of uterine rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Risk factors and outcomes associated with type of uterine rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound lactate -- a safe and effective drug for termination of pregnancy PMID: 12318489 | MCE [medchemexpress.cn]
- 18. Mifepristone Followed by Misoprostol or this compound Lactate and Oxytocin for Second Trimester Abortion: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mid-trimester pregnancy termination with this compound lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dosages & Reactions [intranet.sctimst.ac.in]
- 21. Follow‐up approaches after abortion at 14 gestation weeks or later - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrcog.org [ijrcog.org]
Technical Support Center: Ethacridine Dosage Adjustment in Patients with Comorbidities
This technical support center provides guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the adjustment of ethacridine dosage in patients with pre-existing health conditions. The information is based on the current understanding of this compound and related compounds; however, specific clinical data on this compound in comorbid populations is limited. Therefore, extreme caution is advised, and the following information should be considered as guidance for further investigation and not as definitive clinical recommendations.
Troubleshooting Guides and FAQs
Renal Impairment
Q1: Is dosage adjustment of this compound required for patients with renal impairment?
A: While direct clinical studies on this compound in patients with renal impairment are lacking, caution is warranted. One source suggests that this compound lactate rarely harms the kidneys[1]. However, studies on other acridine derivatives have shown potential for renal toxicity[2]. Given that the kidneys are a potential route of excretion for drugs and their metabolites, impaired renal function could lead to accumulation of this compound or its metabolites, potentially increasing the risk of adverse effects.
Troubleshooting:
-
Baseline Assessment: Before initiating any experiment involving this compound in a subject with known or suspected renal impairment, a thorough assessment of renal function (e.g., serum creatinine, estimated glomerular filtration rate - eGFR) is crucial.
-
Monitoring: During the experiment, closely monitor renal function parameters. Any significant change should prompt immediate re-evaluation of the this compound dosage or discontinuation of the experiment.
-
Dose Reduction Consideration: In the absence of specific data, a conservative approach would be to consider a dose reduction, especially in moderate to severe renal impairment. The exact percentage of reduction cannot be provided without further studies, but a cautious starting point might be a 25-50% reduction from the standard dose, with careful monitoring.
Hepatic Dysfunction
Q2: How does hepatic dysfunction affect this compound dosage?
A: There is limited specific data on this compound metabolism in patients with hepatic dysfunction. However, research on other acridine derivatives, such as amsacrine, indicates that the liver is the primary site of metabolism[3][4]. Hepatic impairment can significantly decrease the clearance of these compounds, leading to higher plasma concentrations and an increased risk of toxicity[3]. Although one source states that side effects of this compound lactate rarely affect the liver, this is not supported by robust clinical data[1]. Animal studies on acridine have shown evidence of liver toxicity[2].
Troubleshooting:
-
Hepatic Function Tests: Conduct comprehensive liver function tests (e.g., ALT, AST, bilirubin, albumin) before starting any protocol with this compound in subjects with liver disease.
-
Risk vs. Benefit Analysis: Carefully weigh the potential risks of using this compound in a subject with hepatic impairment against the expected experimental benefits.
-
Dosage Modification: For patients with mild hepatic dysfunction, a cautious dose reduction should be considered. In cases of moderate to severe hepatic impairment, the use of this compound should be avoided unless absolutely necessary and with a significant dose reduction (e.g., 50% or more) and intensive monitoring. Amsacrine, a related compound, recommends a 30-40% initial dose reduction in severe liver disease[3].
Cardiovascular Disease
Q3: Are there any specific considerations for using this compound in patients with cardiovascular disease?
A: The direct cardiovascular effects of this compound are not well-documented. Some general side effects that have been noted include both slow and increased heart rate[5]. For the broader class of acridine compounds, cardiovascular effects have been reported, although these are often linked to their use in cancer chemotherapy and may not be directly applicable to the doses used for other indications[6][7].
Troubleshooting:
-
Cardiovascular Assessment: A thorough cardiovascular history and baseline assessment (e.g., ECG, blood pressure) are recommended before administering this compound to subjects with a history of heart disease.
-
Monitoring: Monitor vital signs, especially heart rate and rhythm, during and after administration.
-
Caution with Pre-existing Arrhythmias: Exercise particular caution in subjects with a history of arrhythmias, as this compound may have the potential to exacerbate these conditions.
Data Presentation
Due to the lack of specific quantitative data on this compound dosage adjustments in comorbid populations, a table summarizing recommended dosage modifications cannot be provided. Instead, the following table outlines the potential risks and key considerations for each comorbidity based on available information for acridine derivatives.
| Comorbidity | Potential Risks | Key Experimental Protocol Considerations |
| Renal Impairment | Accumulation of drug/metabolites, potential for nephrotoxicity. | - Baseline eGFR and serum creatinine assessment.- Frequent monitoring of renal function during the experiment.- Consider a conservative dose reduction (25-50%) in moderate to severe impairment. |
| Hepatic Dysfunction | Decreased drug metabolism, increased plasma concentrations, potential for hepatotoxicity. | - Baseline liver function tests.- Cautious use and consider dose reduction in mild impairment.- Avoid use or implement significant dose reduction (≥50%) in moderate to severe impairment. |
| Cardiovascular Disease | Potential for heart rate and rhythm disturbances. | - Baseline cardiovascular assessment, including ECG.- Continuous monitoring of vital signs.- Exercise extreme caution in patients with a history of arrhythmias. |
Experimental Protocols
As no specific experimental protocols for determining this compound dosage in comorbid populations were found in the literature, a general workflow for risk assessment is proposed.
Proposed Experimental Workflow for Comorbidity Assessment:
Caption: Workflow for assessing and managing comorbidities in this compound research.
Mandatory Visualization
Signaling Pathways
The precise signaling pathways of this compound are not fully elucidated. However, as an acridine derivative, it is known to intercalate with DNA, which can affect cellular processes. The following diagram illustrates a generalized pathway for acridine derivative action.
Caption: Generalized mechanism of action for acridine derivatives like this compound.
Logical Relationships in Dosage Adjustment
The decision to adjust this compound dosage in the presence of comorbidities is a logical process based on risk assessment.
Caption: Logical decision tree for this compound dosage based on comorbidities.
References
- 1. myupchar.com [myupchar.com]
- 2. The subchronic toxicity of acridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human pharmacokinetics of a new acridine derivative, 4'-(9-acridinylamino)methanesulfon-m-anisidide (NSC 249992) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of acridine by rat-liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethacridine Lactate and Prostaglandins for Second-Trimester Abortion
For Researchers, Scientists, and Drug Development Professionals
The induction of abortion in the second trimester of pregnancy necessitates the use of safe and effective pharmacological agents. Among the most established methods are the administration of ethacridine lactate and various prostaglandin analogues. This guide provides a detailed, evidence-based comparison of the efficacy, safety, and mechanisms of action of these two classes of abortifacients, supported by data from clinical studies.
I. Quantitative Comparison of Efficacy and Safety
The following tables summarize key performance indicators for this compound lactate and prostaglandins (specifically prostaglandin E2 (PGE2) and misoprostol, a prostaglandin E1 analogue) in second-trimester abortion.
Table 1: Success Rates of Second-Trimester Abortion
| Agent | Success Rate (within 24-48 hours) | Citation(s) |
| This compound Lactate (extra-amniotic) | 76.66% - 98.3% | [1][2][3][4] |
| Prostaglandin E2 (PGE2) (intracervical/vaginal) | 93% - 100% | [1][2][5] |
| Misoprostol (vaginal) | 100% | [2][3] |
| This compound Lactate + Oxytocin | 98.3% | [3] |
| This compound Lactate + Misoprostol | 95% (1st Trimester) | [6] |
Table 2: Induction-to-Abortion Interval
| Agent | Mean Induction-to-Abortion Interval (hours) | Citation(s) |
| This compound Lactate (extra-amniotic) | 20.1 - 41.0 | [2][4][5] |
| Prostaglandin E2 (PGE2) (vaginal) | 26.9 | [5] |
| Misoprostol (vaginal) | 8.2 - 14.58 | [2][3] |
| This compound Lactate + Oxytocin | 10.9 | [3] |
Table 3: Comparison of Side Effects
| Side Effect | this compound Lactate | Prostaglandins (Misoprostol) | Citation(s) | | :--- | :--- | :--- | | Gastrointestinal (nausea, vomiting, diarrhea) | Less common | More common (up to 96.7% of patients) |[3][7] | | Fever | Less common | More common |[3] | | Headache | Less common | More common |[3] | | Incomplete Abortion | 5.4% - 52.17% (variable) | 6.67% |[2][4] | | Postpartum Hemorrhage | Occasional | Occasional |[5] | | Cervical Tear | 5.4% | Not commonly reported |[4] |
II. Experimental Protocols
The methodologies outlined below are representative of the clinical trials comparing this compound lactate and prostaglandins for second-trimester abortion.
A. This compound Lactate Administration (Extra-amniotic Instillation)
-
Patient Preparation: Patients are placed in the lithotomy position. The cervix and vagina are cleansed with an antiseptic solution.
-
Catheter Insertion: A sterile Foley catheter (typically No. 16) is introduced through the cervical canal into the extra-amniotic space, between the uterine wall and the fetal membranes. The catheter is advanced approximately 15-20 cm.
-
Instillation: A 0.1% solution of this compound lactate is slowly injected through the catheter. The volume administered is often calculated based on the gestational age (e.g., 10 ml per week of gestation, up to a maximum of 150 ml).
-
Catheter Fixation: The balloon of the Foley catheter is inflated with 5-10 cc of air or sterile water to keep it in place. The external end of the catheter is then clamped or folded and secured.
-
Monitoring: The patient is monitored for the onset of uterine contractions, vital signs, and any adverse effects. The catheter may be left in place for 4-6 hours.
-
Adjunctive Treatment: In some protocols, an intravenous infusion of oxytocin is initiated a few hours after the this compound lactate instillation to augment uterine contractions.[3][4]
B. Prostaglandin Administration (Vaginal Misoprostol)
-
Patient Preparation: The patient is placed in a comfortable position, often semi-recumbent.
-
Dosage and Administration: A common regimen involves inserting 400 micrograms of misoprostol into the posterior vaginal fornix.
-
Repeat Dosing: Subsequent doses of 400 micrograms of misoprostol are administered vaginally every 3 to 6 hours, up to a maximum number of doses (e.g., 5 doses), or until effective uterine contractions are established and abortion occurs.[2][3]
-
Monitoring: The patient's uterine activity, vital signs, and the occurrence of side effects are closely monitored throughout the induction process.
III. Signaling Pathways and Mechanisms of Action
The abortifacient effects of this compound lactate and prostaglandins are initiated through distinct biological pathways.
A. This compound Lactate: Indirect Stimulation of Uterine Contractions
This compound lactate does not directly act on myometrial cells. Instead, its mechanism is believed to be indirect, involving the local release of endogenous uterotonic agents. The extra-amniotic instillation of this compound lactate leads to the separation of the fetal membranes from the uterine wall. This mechanical and chemical irritation is thought to activate uterine mast cells, which in turn release mediators that stimulate uterine contractions. Furthermore, the separation of the membranes can trigger the local production of prostaglandins, which then act on the myometrium.
B. Prostaglandins: Direct Myometrial Stimulation
Prostaglandins, such as PGE2 and the synthetic analogue misoprostol, directly stimulate uterine contractions by binding to specific G-protein coupled receptors on the surface of myometrial smooth muscle cells. The binding of prostaglandins to their receptors (e.g., EP1, EP3) activates intracellular signaling cascades. A key pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3 then triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This rise in calcium activates myosin light-chain kinase (MLCK), which phosphorylates myosin, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. Some prostaglandin receptors (e.g., EP2, EP4) can have a relaxatory effect by increasing cyclic AMP (cAMP) levels, but the overall effect in the context of abortion induction is potent uterine stimulation.[7][8]
IV. Comparative Experimental Workflow
The following diagram illustrates the typical clinical workflow for second-trimester abortion using either this compound lactate with oxytocin or misoprostol.
V. Conclusion
Both this compound lactate and prostaglandins are effective agents for second-trimester abortion. Prostaglandins, particularly misoprostol, generally demonstrate a higher success rate within a shorter induction-to-abortion interval compared to this compound lactate alone.[2][3] However, this increased efficacy is often associated with a higher incidence of gastrointestinal side effects.[3]
The choice of agent may depend on various factors, including institutional protocols, availability, cost, and the patient's clinical profile and tolerance for potential side effects. The combination of this compound lactate with oxytocin appears to improve its efficacy and shorten the induction-to-abortion interval, making it a more comparable alternative to prostaglandins.[3] Further research into the precise molecular mechanisms of this compound lactate could pave the way for the development of novel abortifacients with improved efficacy and safety profiles.
References
- 1. On the mechanism of action of ethodin in inducing myometrium contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Identification and localization of prostaglandin E2 receptors in upper and lower segment human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. streetu3a.org [streetu3a.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ethacridine, Povidone-Iodine, and Chlorhexidine in Wound Care
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antiseptic is a critical determinant in the trajectory of wound healing. An ideal agent should exhibit potent, broad-spectrum antimicrobial activity while minimizing damage to host tissues, thereby fostering an environment conducive to repair. This guide provides a detailed, evidence-based comparison of three commonly utilized antiseptics: ethacridine lactate, povidone-iodine, and chlorhexidine. We delve into their mechanisms of action, antimicrobial efficacy, cytotoxicity, and impact on the wound healing process, supported by experimental data to inform research and development in wound care.
Executive Summary
| Antiseptic | Key Advantages | Key Disadvantages |
| This compound Lactate | Effective against Gram-positive bacteria, potential immunomodulatory and anti-inflammatory effects.[1] | Limited efficacy against Gram-negative bacteria, less comprehensive modern research compared to others. |
| Povidone-Iodine | Broad-spectrum antimicrobial activity (bacteria, fungi, viruses), effective against biofilms. | Cytotoxic to fibroblasts and keratinocytes, potentially delaying wound healing.[2][3] |
| Chlorhexidine | Broad-spectrum antimicrobial activity, persistent and residual effects.[4][5] | Cytotoxic at clinical concentrations, can impair cell migration and proliferation.[6][7][8] |
Mechanism of Action
This compound Lactate: This acridine derivative primarily exerts its antibacterial effect by intercalating with bacterial DNA.[9] Beyond its direct antimicrobial action, emerging evidence suggests that this compound lactate possesses immunomodulatory properties. It appears to modulate the production of cytokines, potentially shifting the local immune response towards a Th1-type reaction, which may enhance antibacterial activities of the immune system.[1]
Povidone-Iodine: A complex of iodine and polyvinylpyrrolidone, povidone-iodine acts as a broad-spectrum microbicide. It continuously releases free iodine, which penetrates microbial cell membranes and oxidizes proteins, nucleotides, and fatty acids, leading to rapid cell death.[4] Its mechanism is non-specific, which contributes to its broad efficacy and low incidence of microbial resistance. Furthermore, povidone-iodine has been shown to influence the wound healing process by modulating the expression of transforming growth factor-beta (TGF-β), a key signaling molecule in tissue repair.[10][11][12]
Chlorhexidine: A cationic biguanide, chlorhexidine disrupts microbial cell membranes. At low concentrations, it is bacteriostatic, causing leakage of intracellular components. At higher concentrations, it is bactericidal, inducing precipitation of cytoplasmic contents.[4][5] Chlorhexidine binds to the skin and mucous membranes, providing a persistent and residual antiseptic effect.[4] However, its interaction with cellular processes can also interfere with wound healing by affecting cell proliferation and migration.[7][13]
Figure 1. Simplified mechanisms of action for the three antiseptics.
Antimicrobial Efficacy: A Quantitative Comparison
The in vitro efficacy of an antiseptic is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes available data for the three antiseptics against common wound pathogens, Staphylococcus aureus and Pseudomonas aeruginosa. It is important to note that these values can vary between studies due to different methodologies and bacterial strains.
| Antiseptic | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound Lactate | S. aureus | - | - |
| P. aeruginosa | - | - | |
| Povidone-Iodine | S. aureus | 5000 | - |
| P. aeruginosa | - | - | |
| Chlorhexidine | S. aureus | 0.06 - 0.25 | - |
| P. aeruginosa | 1.95 - 31.3 | 1.95 - 62.5 |
Data compiled from multiple sources. Direct comparative studies are limited.
Impact on Biofilms
Bacterial biofilms present a significant challenge in wound care due to their inherent resistance to antimicrobial agents. The efficacy of antiseptics against these structured communities is a critical factor in their clinical utility.
A study comparing the efficacy of povidone-iodine and this compound lactate against biofilms formed by P. aeruginosa and S. aureus found that povidone-iodine was more efficient than this compound lactate in eradicating P. aeruginosa biofilms.[14] Against S. aureus biofilms, both antiseptics showed efficacy, though complete eradication times varied.[14] Other studies have indicated that chlorhexidine can be effective against biofilms, but its efficacy can be limited, with some studies showing a failure to achieve a 3-log reduction in biofilm bacteria.[15]
Cytotoxicity and Effects on Wound Healing
The ideal antiseptic should be selectively toxic to microorganisms while preserving the viability and function of host cells crucial for wound repair, such as fibroblasts and keratinocytes.
This compound Lactate: While comprehensive modern data on the cytotoxicity of this compound lactate is less abundant, some studies suggest it has a favorable safety profile on tissues at therapeutic concentrations.[16] One animal study comparing this compound lactate to hypochlorous acid found that wound healing was slower in the this compound lactate group.[17]
Povidone-Iodine: In vitro studies have consistently demonstrated the cytotoxic effects of povidone-iodine on human fibroblasts and keratinocytes.[2][3] This cytotoxicity is dose-dependent and can inhibit cell migration and proliferation, potentially delaying wound closure.[2]
Chlorhexidine: At clinically used concentrations, chlorhexidine has been shown to be cytotoxic to fibroblasts and keratinocytes.[6][7][8] It can significantly reduce cell viability and inhibit cell migration, which are critical processes in the proliferative phase of wound healing.[2][7]
The following table summarizes the cytotoxic effects on key skin cells.
| Antiseptic | Cell Type | Key Cytotoxic Effects |
| This compound Lactate | Fibroblasts, Keratinocytes | Limited recent comparative data available. |
| Povidone-Iodine | Fibroblasts, Keratinocytes | Reduced cell viability, inhibition of cell migration.[2] |
| Chlorhexidine | Fibroblasts, Keratinocytes | Reduced cell viability, inhibition of cell migration and proliferation.[2][7] |
Experimental Protocols
In Vitro Cytotoxicity and Cell Migration: The Scratch Assay
A common method to assess the impact of a substance on cell migration is the scratch assay.
Protocol Overview:
-
Cell Culture: Human fibroblasts or keratinocytes are cultured in a multi-well plate until a confluent monolayer is formed.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and then media containing the test antiseptic at various concentrations is added. A control group receives media without the antiseptic.
-
Imaging: The scratch is imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Analysis: The width of the scratch is measured over time to determine the rate of cell migration and wound closure.
Figure 2. Workflow of a typical in vitro scratch assay.
In Vivo Wound Healing: Excisional Wound Model in Rodents
Animal models are crucial for evaluating the overall effect of an antiseptic on the complex process of wound healing.
Protocol Overview:
-
Animal Preparation: Rodents (rats or mice) are anesthetized, and a defined area on their dorsum is shaved and disinfected.
-
Wound Creation: A full-thickness excisional wound of a specific diameter is created using a biopsy punch.
-
Treatment Application: The wounds are treated topically with the test antiseptic solution or a control vehicle on a regular schedule.
-
Wound Closure Measurement: The wound area is measured at regular intervals using digital imaging and planimetry software to calculate the percentage of wound closure.
-
Histological Analysis: At the end of the study, tissue samples from the wound site are collected for histological examination to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of povidone iodine, chlorhexidine acetate and polyhexamethylene biguanide as wound disinfectants: in vitro cytotoxicity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 5. Efficacy of Chlorhexidine after Oral Surgery Procedures on Wound Healing: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of antiseptic toxicity on basal keratinocytes, transformed human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Chlorhexidine Digluconate in Early Wound Healing of Human Gingival Tissues. A Histological, Immunohistochemical and Biomolecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 9. journal.biochim.ro [journal.biochim.ro]
- 10. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]
- 12. serravit.com.tr [serravit.com.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kocatepe Veterinary Journal » Submission » Comparision of The Efficiency of this compound Lactate and Hypochlorous Acid During the Early Period of Wound Healing in Rats [dergipark.org.tr]
Illuminating the Molecular Blueprint: A Comparative Guide to the Spectroscopic Analysis of Ethacridine
In the landscape of pharmaceutical research and development, the precise confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. For heterocyclic compounds like Ethacridine, a potent antiseptic agent, a multi-faceted spectroscopic approach is indispensable. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and logical workflows, this document aims to facilitate a deeper understanding of the application of spectroscopic methods in pharmaceutical analysis.
At a Glance: Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and two structurally related acridine derivatives, Proflavine and Acriflavine. These alternatives are also used as antiseptics and fluorescent probes, making them relevant comparators.
| Compound | UV-Vis (λmax) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Mass Spectrometry (m/z) |
| This compound | 271 nm | ~3450, 3320, 3200 (N-H stretch) | Data not readily available | Data not readily available | 253 (M⁺), 224, 196 |
| Proflavine | 444 nm, 260 nm | Data not readily available | Data not readily available | Data not readily available | 209 (M⁺) |
| Acriflavine | 464 nm, 260 nm | 3295, 3157 (N-H stretch), 1636 (C=N stretch), 1594 (C=C stretch) | Data not readily available | Data not readily available | 259 (M⁺) |
Note: The lactate salt of this compound will exhibit additional spectral features corresponding to lactic acid.
Deep Dive: Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable spectroscopic analysis. The following sections outline the methodologies for the key techniques discussed.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore of the molecule.
Instrumentation: A double beam UV-Vis spectrophotometer with 1.0 cm path length quartz cells.
Sample Preparation:
-
Accurately weigh 10 mg of this compound lactate and dissolve it in 100 mL of double distilled water to prepare a stock solution of 100 µg/mL.[1]
-
From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in 10 mL volumetric flasks using double distilled water.[1]
Analysis Procedure:
-
Record the UV spectrum of the prepared solutions from 200 to 400 nm against a double distilled water blank.
-
Identify the wavelength of maximum absorbance (λmax). For this compound lactate in double distilled water, the λmax is found to be 271 nm.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound lactate sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Analysis Procedure:
-
Collect the background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be analyzed for characteristic absorption bands. For this compound lactate, prominent bands are expected in the region of 3500–3100 cm⁻¹, which are assigned to the N-H asymmetric and symmetric stretching vibrations of the primary aromatic amine groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and spatial arrangement of atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Analysis Procedure:
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.
-
Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of the signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, the sample may need to be derivatized to increase its volatility.
-
For LC-MS, dissolve the sample in a suitable solvent compatible with the mobile phase.
-
For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.
Analysis Procedure:
-
Introduce the sample into the ion source of the mass spectrometer.
-
The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z ratio often corresponds to the molecular ion (M⁺). For this compound, the molecular ion peak is expected at m/z 253. Other significant peaks at m/z 224 and 196 correspond to specific fragmentation patterns.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of spectroscopic analysis and the expected signaling pathways for structural elucidation.
References
Assessing the antibacterial spectrum of Ethacridine against various strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the antibacterial spectrum of Ethacridine, benchmarked against other common antiseptic agents. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
This compound, a synthetic derivative of acridine, has a long history of use as a topical antiseptic. Its efficacy against a range of bacteria is well-documented, though a direct comparative analysis with modern antiseptics using standardized metrics is less commonly compiled. This guide aims to bridge that gap by presenting available data on its antibacterial spectrum, detailing the methodologies used for its assessment, and offering a comparative perspective.
Comparative Antibacterial Spectrum:
The antibacterial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound lactate against various bacterial strains. For a comprehensive comparison, publicly available MIC data for two widely used antiseptics, Povidone-Iodine and Chlorhexidine, are also included where available from separate studies. It is important to note that direct comparative studies with standardized methodologies are limited, and thus the presented values should be interpreted with this consideration.
| Bacterial Strain | This compound Lactate MIC (µg/mL) | Povidone-Iodine MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Salmonella enterica | 9.7 (MIC⁹⁰)[1][2] | Data Not Available | Data Not Available |
| Bacillus cereus | 6.2 (MIC⁹⁰)[1][2] | Data Not Available | Data Not Available |
| Escherichia coli K1 | Effective at 100 µg/mL (100% bactericidal effect)[2] | Data Not Available | 3.9 (MIC)[3] |
| Serratia marcescens | Effective at 100 µg/mL (100% bactericidal effect)[2] | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | Low efficacy reported against biofilms[4] | Data Not Available | 1.95 - 31.3 (MIC)[3] |
| Streptococcus pyogenes | Effective at 100 µg/mL (100% bactericidal effect)[2] | Data Not Available | Data Not Available |
| Streptococcus pneumoniae | Effective at 100 µg/mL (100% bactericidal effect)[2] | ≤1024 (MIC) | Data Not Available |
| Staphylococcus aureus | Low efficacy reported against biofilms[4] | Data Not Available | 0.06 - 0.25 (MIC)[3] |
| Klebsiella pneumoniae | Low efficacy reported against biofilms[4] | Data Not Available | 0.06 - 31.3 (MIC)[3] |
Note: The data for Povidone-Iodine and Chlorhexidine are sourced from various studies and are not from direct head-to-head comparisons with this compound lactate in the same study. This table is for informational purposes to provide a general sense of the antibacterial spectrum.
Experimental Protocols:
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antibacterial spectrum of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used in these assessments.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., this compound lactate)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Serial Dilution of the Antimicrobial Agent:
-
A stock solution of the test agent is prepared at a known concentration.
-
Serial two-fold dilutions of the agent are made in the wells of a 96-well microtiter plate using the appropriate broth as the diluent. This creates a gradient of decreasing concentrations of the agent across the plate.
-
-
Inoculation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no agent) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plate is incubated at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Workflow and Mechanism:
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Conclusion:
This compound exhibits a notable antibacterial effect against a variety of Gram-positive and Gram-negative bacteria.[1][2] However, the available quantitative data in the form of MIC values is not as extensive as for some more modern antiseptics. Furthermore, direct comparative studies evaluating this compound against agents like Povidone-Iodine and Chlorhexidine using standardized MIC protocols are scarce. The existing data suggests that while this compound is effective against several planktonic bacteria, its efficacy against bacterial biofilms may be limited.[4] For a more definitive positioning of this compound in the current landscape of antiseptic agents, further research involving direct, side-by-side comparative studies employing standardized methodologies is warranted. This would enable a more precise and objective assessment of its antibacterial spectrum relative to other commonly used antiseptics.
References
- 1. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of antiseptics containing povidone‐iodine, octenidine dihydrochloride and this compound lactate against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm‐oriented antiseptics test - PMC [pmc.ncbi.nlm.nih.gov]
Ethacridine Lactate in Obstetrics: A Comparative Guide to Clinical Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethacridine lactate with its primary alternatives for second-trimester pregnancy termination and cervical ripening, grounded in available clinical trial data. Detailed experimental protocols and a visualization of the proposed mechanisms of action are included to support further research and development in obstetrics.
Comparative Clinical Performance
This compound lactate has been historically utilized for second-trimester abortions, often in combination with other agents like oxytocin. Its performance, particularly in comparison to the now more widely used misoprostol, has been the subject of numerous clinical investigations.
Efficacy in Second-Trimester Abortion
The primary measures of efficacy in second-trimester abortion are the success rate of the procedure (complete abortion) and the time from induction to abortion.
| Agent(s) | Success Rate | Mean Induction-to-Abortion Interval (Hours) | Key Findings & Citations |
| This compound Lactate | 76.2% - 95% | 20.1 - 41.0 | Success rates vary across studies. One study reported a 92.8% success rate when combined with oxytocin[1]. Another found a 76.2% success rate at 24 hours with an this compound lactate regimen[2][3]. A prospective study showed a 95% success rate within 48 hours[4]. The induction-abortion interval can be lengthy, with one study noting a mean of 31.3 hours[4] and another 41.0 hours when used alone[5]. |
| Misoprostol | 92.6% - 100% | 15.5 - 26.9 | Generally demonstrates a higher success rate and shorter induction-to-abortion interval compared to this compound lactate. One study found misoprostol to be 92.6% effective at 24 hours[2][3]. Another prospective study reported a 95% success rate within 48 hours with a significantly shorter mean induction-abortion interval of 15.5 hours compared to this compound lactate[4]. A matched-pair analysis also showed a significantly shorter interval for misoprostol (mean 26.9 hours)[5]. |
| This compound Lactate + Oxytocin | 98.3% (within 24h) | 10.8 - 10.9 | The addition of oxytocin appears to improve both the success rate and the induction-abortion interval of this compound lactate. A randomized trial where both groups were primed with mifepristone showed a 98.3% success rate within 24 hours and a mean induction to abortion time of 10.9 hours[6]. Another study reported a mean time of 10.8 hours[7]. |
| Misoprostol + Oxytocin | Not widely reported as a standard combination | - | The addition of oxytocin to misoprostol has been studied and shown to significantly decrease the time to induce abortion[7]. |
| This compound Lactate vs. Prostaglandin E2 (PGE2) | - | - | One study found that extra-amniotic this compound lactate instillation and intracervical PGE2 gel application are both effective and safe methods for second-trimester abortion[8]. |
Side Effects and Complications
The safety profile of an abortifacient is critical. The following table summarizes the reported side effects and complications associated with this compound lactate and misoprostol.
| Agent(s) | Common Side Effects | Reported Complications | Key Findings & Citations |
| This compound Lactate | Fever, heavy bleeding | Incomplete abortion, cervical tear, vaginal laceration, sepsis (rare) | One study reported a higher complication rate (20.1%) compared to misoprostol (2.1%), with heavy bleeding being a significant issue[2]. Another study noted complications in 14.4% of cases, including cervical tear (5.4%) and incomplete expulsion (5.4%)[1]. The antiseptic properties of this compound lactate may contribute to a low incidence of sepsis[1]. |
| Misoprostol | Shivering, fever, diarrhea, nausea, vomiting | Uterine hyperstimulation, heavy bleeding | Side effects are common but generally manageable. One study reported that 96.7% of women in the misoprostol group experienced side effects compared to 75% in the this compound lactate group[6]. |
Experimental Protocols
Understanding the methodologies of key clinical trials is essential for interpreting and building upon their findings.
Protocol 1: Comparative Study of Misoprostol and this compound Lactate for Second-Trimester Abortion
-
Objective: To compare the efficacy and safety of vaginal misoprostol with an extra-amniotic this compound lactate regimen for second-trimester pregnancy termination.
-
Study Design: A prospective cohort study of women receiving misoprostol compared with a historical cohort of women who received this compound lactate.
-
Participants: Women at 13–20 weeks of gestation seeking pregnancy termination.
-
Interventions:
-
Misoprostol Group: Received vaginal misoprostol.
-
This compound Lactate Group: Received extra-amniotic 0.1% this compound lactate solution, followed by oxytocin and sharp curettage.
-
-
Primary Outcome Measures:
-
Efficacy (successful abortion) at 24 and 48 hours.
-
Incidence of complications.
-
Protocol 2: Randomized Trial of Mifepristone followed by Misoprostol or this compound Lactate and Oxytocin
-
Objective: To compare the success rate, induction to abortion time, and acceptability of two medical methods for second-trimester abortion.
-
Study Design: A randomized controlled trial.
-
Participants: 120 women undergoing second-trimester abortion (13–20 weeks).
-
Interventions:
-
All patients received 200mg of oral mifepristone 36 hours prior to the procedure.
-
Group M (n=60): Received 400 micrograms of misoprostol vaginally every 3 hours (maximum of 5 doses).
-
Group E (n=60): Received extra-amniotic this compound lactate instillation followed by an oxytocin infusion.
-
-
Primary Outcome Measures:
-
Success rate of abortion.
-
Mean induction to abortion time.
-
-
Citation: [6]
Protocol 3: Randomized Study on the Effect of Adding Oxytocin to this compound Lactate or Misoprostol
-
Objective: To compare the effectiveness of misoprostol and this compound lactate with or without oxytocin for second-trimester medical abortions.
-
Study Design: A randomized prospective study.
-
Participants: 388 women with genetic indications for termination of pregnancy at 13-24 weeks of gestation.
-
Interventions:
-
Group I (n=85): Extra-amniotic this compound lactate (10 ml per gestational week, max 200 ml).
-
Group II (n=93): Intravaginal misoprostol (200 mcg) followed by oral misoprostol (100 mcg) every 4 hours for 24 hours.
-
Group III (n=102): Combination of this compound lactate and oxytocin infusion.
-
Group IV (n=96): Combination of misoprostol and oxytocin infusion.
-
-
Primary Outcome Measures:
-
Time to induce abortion.
-
Side effects.
-
Failure/success rates.
-
-
Citation: [7]
Mechanism of Action and Signaling Pathways
The induction of uterine contractions and cervical ripening is a complex process involving multiple signaling pathways. While the pathways for prostaglandins and oxytocin are well-characterized, the specific molecular cascade initiated by this compound lactate is less defined but is understood to be multifactorial.
Proposed Mechanism of this compound Lactate
The primary mechanism of action of extra-amniotic this compound lactate is thought to be twofold:
-
Mechanical Stimulation: The instillation of the solution into the extra-amniotic space physically separates the fetal membranes from the uterine wall. This mechanical stretching is believed to trigger the local release of prostaglandins from the decidua and fetal membranes.[9]
-
Mast Cell Activation: There is evidence to suggest that this compound lactate may directly activate uterine mast cells, leading to the release of mediators that induce myometrial contractions.[2]
The released prostaglandins then initiate a signaling cascade that leads to cervical ripening and uterine contractions.
Prostaglandin E2 (PGE2) Signaling Pathway in Cervical Ripening
Prostaglandin E2 (PGE2), either released endogenously due to stimuli like this compound lactate or administered exogenously, plays a crucial role in cervical ripening. It binds to specific G-protein coupled receptors (GPCRs) on cervical smooth muscle and fibroblast cells, initiating a cascade of events.
Oxytocin Signaling Pathway in Uterine Contraction
Oxytocin is a potent stimulator of uterine contractions and is often used in conjunction with this compound lactate. It acts on its own specific GPCRs in the myometrium.
Conclusion
Clinical evidence suggests that while this compound lactate is an effective agent for second-trimester pregnancy termination, particularly when combined with oxytocin, misoprostol generally offers a higher success rate and a shorter induction-to-abortion interval. The side effect profiles of the two agents differ, with this compound lactate being associated with a higher rate of complications such as heavy bleeding in some studies. The mechanism of action for this compound lactate is primarily mechanical, leading to the release of prostaglandins, which then initiate the biochemical cascade of cervical ripening and uterine contractions. Further research into the specific molecular interactions of this compound lactate could provide a more detailed understanding and potentially lead to the development of novel obstetric drugs.
References
- 1. This compound lactate -- a safe and effective drug for termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of ethodin in inducing myometrium contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Controlled Trial of Foley Catheter, Extra-Amniotic Saline Infusion and Prostaglandin E2 Suppository for Labor Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraamniotic this compound lactate instillation versus vaginal PGE1 in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gynaecologyjournal.com [gynaecologyjournal.com]
- 7. Randomized study on the effect of adding oxytocin to this compound lactate or misoprostol for second-trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound lactate and prostaglandin E2 in second trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
In Vitro Comparison of Ethacridine and Other DNA Intercalating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Ethacridine with other notable DNA intercalating agents. Due to the limited availability of direct comparative quantitative data for this compound in the public domain, this guide focuses on presenting available data, outlining established experimental protocols for robust comparison, and visualizing the underlying molecular mechanisms.
Introduction to DNA Intercalating Agents
DNA intercalating agents are molecules that can insert themselves between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them potent agents in antimicrobial and anticancer therapies. This compound, a fluorescent acridine dye, has a history of use as a topical antiseptic. Its mechanism of action is understood to involve DNA intercalation. This guide compares this compound with other well-characterized DNA intercalators: Doxorubicin, a widely used chemotherapy agent, and Propidium Iodide and Ethidium Bromide, common fluorescent probes for nucleic acids.
Data Presentation
A direct quantitative comparison of the in vitro performance of this compound with other DNA intercalating agents is challenging due to the lack of publicly available, standardized experimental data. The following tables summarize the available data and highlight the information that would be necessary for a comprehensive comparison.
Table 1: Comparison of DNA Binding Affinity
| Compound | DNA Binding Constant (K_d) | Method | Reference |
| This compound | Data not available | - | - |
| Doxorubicin | ~1.3 - 1.6 x 10^6 M⁻¹ | Optical Methods | [1] |
| Ethidium Bromide | Data varies with conditions | Fluorescence Spectroscopy | [2] |
| Propidium Iodide | Data not available | - | - |
To perform a direct comparison, the DNA binding constant (K_d) of this compound should be determined using methods such as fluorescence quenching assays or surface plasmon resonance and compared against other agents under identical experimental conditions.
Table 2: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC₅₀ | Exposure Time | Assay | Reference |
| This compound | Data not available | - | - | - | - |
| Doxorubicin | MCF-7 | ~0.1 - 1 µM | 48-72h | MTT/SRB | [3] |
| HeLa | ~0.1 - 0.5 µM | 48-72h | MTT | [4] | |
| Ethidium Bromide | HeLa | Data varies | - | - | [4] |
| Propidium Iodide | Not typically used for cytotoxicity studies | - | - | - | - |
For a meaningful comparison, the half-maximal inhibitory concentration (IC₅₀) of this compound lactate should be determined in relevant cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using a standardized cytotoxicity assay like the MTT assay, with consistent cell seeding densities and exposure times.
Table 3: In Vitro Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound lactate | Salmonella enterica | 9.7 (MIC₉₀) | [1][5] |
| Bacillus cereus | 6.2 (MIC₉₀) | [1][5] | |
| Staphylococcus aureus | Effective | [1] | |
| Escherichia coli | Effective | [1] | |
| Gentamicin | Staphylococcus aureus | Varies by strain | [6] |
| Escherichia coli | Varies by strain | [7] |
A direct comparison requires determining the Minimum Inhibitory Concentration (MIC) of this compound lactate against reference strains of key Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria and comparing it to a standard antibiotic like Gentamicin under the same testing conditions.
Experimental Protocols
To facilitate the generation of comparative data, detailed methodologies for key experiments are provided below.
DNA Binding Affinity Assay (Fluorescence Intercalator Displacement)
This assay determines the binding affinity of a compound to DNA by measuring the displacement of a fluorescent intercalating dye, such as Ethidium Bromide.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
Test compound (this compound)
-
Fluorometer
Protocol:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer.
-
Prepare a stock solution of EtBr in Tris-HCl buffer.
-
In a quartz cuvette, mix ctDNA and EtBr to achieve a stable fluorescent signal.
-
Record the initial fluorescence intensity (excitation ~520 nm, emission ~600 nm).
-
Titrate the DNA-EtBr solution with increasing concentrations of the test compound (this compound).
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity.
-
The decrease in fluorescence, due to the displacement of EtBr by the test compound, is used to calculate the binding constant (K_d) using appropriate binding models (e.g., Scatchard plot).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (this compound) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (this compound)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the test compound (this compound) in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of DNA intercalating agents.
Caption: Mechanism of action for DNA intercalating agents.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Properties of this compound Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Ethacridine
For immediate release
Providing clear, actionable guidance on the proper disposal of laboratory chemicals is paramount for the safety of research personnel and the protection of the environment. This document outlines the essential procedures for the safe and compliant disposal of ethacridine, a substance utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to mitigate risks and ensure regulatory compliance.
This compound, in its various forms such as this compound lactate monohydrate, is classified as a hazardous substance and is harmful if swallowed.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers.
Core Disposal Principles
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[2][3] The primary directive is to treat this compound as hazardous waste and to dispose of it through an approved waste disposal plant.[1] Recycling of the material may be an option if it is unused and uncontaminated; consultation with the manufacturer or a waste management authority is recommended to explore this possibility.[2]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, it is mandatory to use comprehensive personal protective equipment to avoid personal contact, including inhalation.[2]
Recommended PPE includes:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Protective gloves.[4]
-
Body Protection: Impervious clothing, such as a lab coat or apron.[4][5]
-
Respiratory Protection: A suitable respirator should be used, especially when dealing with dust or aerosols.[4]
Ensure that a safety shower and eye wash station are readily accessible.[4] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a fume hood.[3][5]
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the safe disposal of this compound waste.
-
Waste Collection and Storage:
-
Collect all this compound waste, including contaminated materials, in a suitable, clearly labeled container.[2]
-
Keep the container tightly sealed and store it in a cool, well-ventilated, and locked-up area.[3][6]
-
The storage container should be structurally sound and labeled with the words "Hazardous Waste Pharmaceuticals."[7]
-
-
Handling Spills:
-
Minor Spills: In the case of a small spill of solid this compound, use dry clean-up procedures to avoid generating dust.[2] Place the collected material into a labeled container for disposal.[2]
-
Major Spills: For larger spills, alert personnel in the area and emergency responders.[2] Absorb liquid spills with an inert, finely-powdered material like diatomite.[1][3] Decontaminate surfaces by scrubbing with alcohol.[1][3]
-
Prevent spilled material from entering drains or water courses.[1][3]
-
-
Final Disposal:
Quantitative Data for Disposal
While specific quantitative limits for this compound disposal are not widely published and are subject to local regulations, the following table summarizes key hazard classifications that inform its disposal as a hazardous substance.
| Parameter | Classification/Information | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Aquatic Toxicity | Category 1: Very toxic to aquatic life with long-lasting effects. | [1] |
| GHS Hazard Statements | H302, H410 | [1] |
| GHS Precautionary Statements | P273, P391, P501 | [1] |
Experimental Protocols for Neutralization (General Guidance)
While no specific experimental protocols for the neutralization of this compound for disposal are readily available in the reviewed literature, general principles for neutralizing chemical waste can be applied with caution. Neutralization should only be performed by trained personnel.[5]
General Acid/Base Neutralization Protocol (for illustrative purposes, not specifically for this compound):
-
Perform the procedure in a fume hood while wearing appropriate PPE.[5]
-
For an acidic waste, slowly add a dilute base (e.g., sodium bicarbonate solution) while stirring and monitoring the pH.
-
For a basic waste, slowly add a dilute acid (e.g., citric acid solution) while stirring and monitoring the pH.[5]
-
The goal is to reach a neutral pH range (typically 5.5-9.5) before disposal, as per local regulations.[5][8]
Important Note: The chemical properties of this compound must be fully understood before attempting any neutralization, as it could lead to unintended reactions. It is strongly recommended to consult with a chemical safety expert or your institution's environmental health and safety department before proceeding with any neutralization.
Caption: Workflow for the safe disposal of this compound waste.
The information provided here is intended as a guide. It is the responsibility of every researcher and laboratory to be aware of and comply with all applicable institutional, local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. caelo.de [caelo.de]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Personal protective equipment for handling Ethacridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethacridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| Appearance | Yellow powder |
| Solubility | Mixes with water (1:15) and alcohol (1:150)[1] |
| Melting Point | 243 - 245 °C / 469.4 - 473 °F[2] |
| Hazard Class | 6.1 (Toxic)[2] |
| GHS Hazard Statements | H302, H315, H319, H335, H410[3][4][5] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles are required.[1][3][6] |
| Hand Protection | Chemical-resistant gloves are mandatory.[3][6] Suitable materials include polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[1] It is recommended to use a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact and a class of 3 or higher (breakthrough time > 60 minutes) for brief contact.[1] Always inspect gloves for degradation before use.[1] |
| Body Protection | A lab coat or overalls and a PVC apron should be worn to prevent skin contact.[1] Impervious clothing is recommended.[3][6] |
| Respiratory Protection | In areas with inadequate ventilation or when generating dust, a NIOSH/MSHA-approved particulate respirator should be used.[1][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Avoid all personal contact, including the inhalation of dust.[1]
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[3][5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][4][5]
-
Avoid contact with incompatible materials such as oxidizing agents, strong acids, and strong alkalis.[1][3][5]
-
-
Storage:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[5] Seek prompt medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and running water.[1][4][5] If irritation persists, seek medical advice.[8]
-
Inhalation: Move the individual to fresh air and keep them warm and rested.[1] If breathing is difficult, administer oxygen or artificial respiration.[6][8] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[3][5] If the person is conscious, give them plenty of water to drink.[7] Seek immediate medical attention.[4]
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Unused Product: If the product is uncontaminated and within its shelf life, recycling may be an option; consult the manufacturer.[1]
-
Contaminated Waste: Dispose of contents and containers at an approved waste disposal plant.[3][8] Do not allow wash water from cleaning equipment to enter drains.[1]
-
General Guidance: For laboratory quantities, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In the absence of a take-back program, unwanted pharmaceuticals can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and then disposed of in the household trash.[9]
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural flow for responding to an this compound spill in a laboratory setting.
Caption: Workflow for handling minor and major this compound spills.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. aksci.com [aksci.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
